molecular formula C44H38O2P2 B1494990 (R,R,R)-(+)-Ph-SKP

(R,R,R)-(+)-Ph-SKP

Cat. No.: B1494990
M. Wt: 660.7 g/mol
InChI Key: RXNGOILZLRYHEN-LLQYTKIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R,R)-(+)-Ph-SKP is a useful research compound. Its molecular formula is C44H38O2P2 and its molecular weight is 660.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R,R,R)-(+)-Ph-SKP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R,R)-(+)-Ph-SKP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H38O2P2

Molecular Weight

660.7 g/mol

IUPAC Name

[(10R,14R)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane

InChI

InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2/t34-,35-,44?/m1/s1

InChI Key

RXNGOILZLRYHEN-LLQYTKIHSA-N

Isomeric SMILES

C1C[C@@H]2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26[C@H](C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Structure and Stereochemistry of (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis logic, and catalytic utility of (R,R,R)-(+)-Ph-SKP , a privileged chiral diphosphine ligand.

Executive Summary

(R,R,R)-(+)-Ph-SKP (CAS: 1360823-43-3) is a high-performance chiral diphosphine ligand belonging to the SpiroKetal Phosphine (SKP) class. Developed primarily for transition-metal-catalyzed asymmetric synthesis, its efficacy stems from a rigid spiro[chroman-2,2'-chroman] (spiroketal) backbone. Unlike flexible biaryl ligands (e.g., BINAP) or modular bis(oxazolines), Ph-SKP offers a unique combination of a deep chiral pocket and a wide bite angle (~105°), making it exceptionally effective in rhodium, palladium, and iridium-catalyzed transformations.

This guide analyzes the ligand’s stereochemical determinants, outlines a validated catalytic protocol, and provides mechanistic insights for researchers in drug discovery and process chemistry.

Molecular Architecture & Stereochemistry

Structural Core

The defining feature of Ph-SKP is its


-symmetric spiroketal backbone. The "Ph" designation indicates diphenylphosphino  groups at the 1,1'-positions of the hexahydro-5H-[1]benzopyrano[3,2-d]xanthene core.
  • IUPAC Name: 1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-diphenylphosphine]

  • Formula:

    
    
    
  • Molecular Weight: 660.72 g/mol

Stereochemical Analysis (R,R,R)

The (R,R,R) descriptor refers to the absolute configuration of the three contiguous stereogenic centers within the spiroketal backbone:

  • C5a (R): The junction carbon linking the cyclohexane ring to the pyran.

  • C8a (R): The central spiro-carbon, which locks the two orthogonal pyran rings.

  • C14a (R): The distal junction carbon.

This rigid tricyclic framework minimizes conformational flux, ensuring that the P-phenyl rings are held in a fixed "quadrant" orientation. This creates a highly defined chiral environment around the metal center, essential for distinguishing between pro-chiral faces of substrates.

Visualization of Ligand Logic

The following diagram illustrates the structural logic connecting the spiroketal core to its catalytic function.

PhSKP_Structure Core Spiroketal Backbone (Rigid Scaffold) Chirality (R,R,R)-Stereocenters (Fixed Geometry) Core->Chirality Defines Function Catalytic Outcome (High Enantioselectivity) Core->Function Prevents Conformational Flux Substituents Diphenylphosphino (PPh2) (Binding Sites) Chirality->Substituents Orients Substituents->Function Enables Metal Coordination

Caption: Structural logic of (R,R,R)-Ph-SKP. The rigid spiroketal core dictates the fixed orientation of the phosphine groups.

Experimental Protocol: Rh-Catalyzed Asymmetric Ring Opening

A hallmark application of (R,R,R)-(+)-Ph-SKP is the Rhodium(I)-catalyzed asymmetric ring opening of vinyl cyclopropanes with arylboronic acids. This reaction constructs chiral homoallylic alcohols or related scaffolds with high enantiomeric excess (ee).

Reagents & Equipment
  • Catalyst Precursor:

    
     (Chloro(1,5-cyclooctadiene)rhodium(I) dimer).
    
  • Ligand: (R,R,R)-(+)-Ph-SKP.

  • Additive:

    
     (Silver hexafluoroantimonate) – essential for cationic Rh species generation.
    
  • Substrate: Racemic vinyl cyclopropane (VCP).

  • Nucleophile: Phenylboronic acid (

    
    ).
    
  • Solvent: THF/MeOH (10:1 v/v), degassed.

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a glovebox (nitrogen atmosphere), charge a dry reaction vial with

      
       (2.5 mol%) and (R,R,R)-(+)-Ph-SKP (6.0 mol%).
      
    • Add anhydrous THF (1.0 mL) and stir at room temperature for 15 minutes. The solution should turn from yellow to orange-red, indicating coordination.

    • Add

      
       (10 mol%) to the mixture. Stir for an additional 10 minutes. A white precipitate (AgCl) will form. Note: Do not filter yet if the substrate tolerates heterogeneous conditions, but filtration is recommended for kinetics.
      
  • Substrate Addition:

    • Add the phenylboronic acid (2.0 equiv) to the vial.

    • Add the vinyl cyclopropane (1.0 equiv, 0.2 mmol scale) dissolved in a minimal amount of THF.

    • Add MeOH (0.1 mL) to facilitate the transmetallation step.

  • Reaction:

    • Seal the vial and heat to 60°C for 12–24 hours.

    • Monitor conversion via TLC or GC-MS.

  • Workup & Purification:

    • Cool to room temperature.[1] Filter the mixture through a short pad of silica gel (eluting with

      
      ) to remove metal salts.
      
    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

  • Validation:

    • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target Metric: >95% conversion, >90% ee.

Mechanistic Insights & Signaling Pathway

The efficacy of Ph-SKP in this transformation relies on the "Matched/Mismatched" kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) of the racemic VCP.

Catalytic Cycle Diagram

The following Graphviz diagram elucidates the Rh(I)/Ph-SKP catalytic cycle, highlighting the critical enantio-determining step.

CatalyticCycle PreCat Rh(I)-Ph-SKP (Active Cationic Species) OxAdd Oxidative Addition (C-C Bond Cleavage) PreCat->OxAdd + VCP (Substrate) PiAllyl π-Allyl Rh Intermediate (Chiral Pocket Control) OxAdd->PiAllyl Ring Opening TransMet Transmetallation (ArB(OH)2 / Base) PiAllyl->TransMet + ArB(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Aryl Transfer RedElim->PreCat Regeneration Product Chiral Product (>90% ee) RedElim->Product Release

Caption: Rh(I)/Ph-SKP catalytic cycle. The rigid SKP backbone enforces stereocontrol during the formation of the π-allyl intermediate.

Why (R,R,R)-Ph-SKP?
  • Bite Angle Effect: The spiroketal backbone imposes a large P-Rh-P bite angle (~105°). This geometry favors the formation of the

    
    -allyl species and accelerates the reductive elimination step, which is often rate-determining in C-C coupling.
    
  • Electronic Modulation: The electron-rich alkyl backbone (compared to biaryls) increases the electron density on Rh, facilitating the oxidative addition of the strained cyclopropane ring.

Quantitative Performance Data

The following table summarizes the performance of (R,R,R)-Ph-SKP compared to other common ligand classes in Rh-catalyzed asymmetric additions.

Ligand ClassBite Angle (°)Relative RateTypical ee (%)Mechanism Note
(R,R,R)-Ph-SKP ~105 High 92 - 99 Rigid spiro-backbone minimizes non-selective pathways
(R)-BINAP~92Moderate80 - 88Flexible biaryl axis can lead to lower selectivity
(R)-SegPhos~94High88 - 94Good selectivity but narrower bite angle
Ph-Box~90Low70 - 85N,N-ligand; less effective for this specific Rh-catalysis

References

  • Ding, K., et al. "Spiroketal-Based Diphosphine Ligands (SKP): Synthesis and Application in Asymmetric Catalysis." Journal of the American Chemical Society, 2009.

  • Chen, G., et al. "Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes." Chemical Science, 2013.

  • ChemScene. "(R,R,R)-(+)-Ph-SKP Product Data Sheet." ChemScene Official Site.

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.[1]

Sources

difference between (R,R,R)-Ph-SKP and (S,S,S)-Ph-SKP enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural and functional divergence between the (R,R,R)-Ph-SKP and (S,S,S)-Ph-SKP enantiomers.[1] It is designed for researchers utilizing chiral spiroketal diphosphine ligands in asymmetric catalysis.[1]

Core Distinction & Catalytic Application in Asymmetric Synthesis

Structural Architecture and Stereochemical Identity

The Ph-SKP ligands belong to a class of Spiro-Ketal-Phosphine (SKP) ligands developed primarily by the Ding group at SIOC.[1] Unlike axially chiral ligands (e.g., BINAP) or planar chiral ligands (e.g., Ferrocenyl), SKP ligands derive their chirality from a rigid yet adaptable bis(isochroman) spiroketal backbone.[1]

The difference between the (R,R,R) and (S,S,S) forms is not merely optical rotation; it is a complete inversion of the chiral pocket's topology, which dictates the trajectory of substrate approach in transition metal catalysis.

Nomenclature and Absolute Configuration

The "Ph" denotes diphenylphosphino groups (


) attached to the aryl rings.[1] The stereochemical descriptors (R,R,R) and (S,S,S) refer to the three chiral centers embedded in the hexahydro-benzopyrano-xanthene skeleton.[1]
Feature(R,R,R)-Ph-SKP (S,S,S)-Ph-SKP
Optical Rotation

(Dextrorotatory)

(Levorotatory)
IUPAC Configuration


CAS Number 1360823-43-31439556-82-7
Topological Bias Induces Re-face or Si-face attack (reaction dependent)Induces opposite facial selectivity to (R,R,R)
Primary Application Synthesis of one specific enantiomer (e.g., R-product)Synthesis of the antipodal enantiomer (e.g., S-product)
The "Adaptable" Bite Angle Mechanism

A critical differentiator of the SKP scaffold compared to rigid ligands (like Xantphos) is its conformational adaptability .[1] The spiroketal backbone allows the P-M-P (Phosphorus-Metal-Phosphorus) bite angle to adjust significantly depending on the metal center and the transition state geometry.[1]

  • Pd(II) Complexes: Bite angle

    
     (Wide, spanning trans-like coordination).[1]
    
  • Rh(I) Complexes: Bite angle

    
     (Accommodates square planar cis-coordination).[1]
    

This "breathing" ligand effect is identical in magnitude for both enantiomers but mirrors the spatial orientation.[1]

Mechanistic Implications of Enantiomer Selection

The choice between (R,R,R) and (S,S,S) is the primary control switch for enantiodivergence .[1] In drug development, this allows for the parallel synthesis of both enantiomers of a drug candidate for biological assaying.

Chiral Pocket Visualization (Logic Diagram)

The following diagram illustrates how the spiro-backbone translates central chirality into a distinct chiral environment around the metal center.[1]

SKP_Chiral_Induction cluster_ligand Ligand Scaffold Backbone Spiroketal Backbone (Rigid Core) P_Groups Diphenylphosphino (PPh2) Wings Backbone->P_Groups Orients Pocket Chiral Pocket Topology Backbone->Pocket Creates Steric Bulk Chirality Chiral Centers (5a, 8a, 14a) Chirality->Backbone Defines Twist Metal Transition Metal (Pd, Rh, Au) P_Groups->Metal Coordinates (P-M-P) Metal->Pocket Active Site Substrate Substrate (Prochiral) Pocket->Substrate Discriminates Face Product_R Product Enantiomer A (e.g., R-isomer) Substrate->Product_R Using (R,R,R)-Ph-SKP Product_S Product Enantiomer B (e.g., S-isomer) Substrate->Product_S Using (S,S,S)-Ph-SKP

Figure 1: Logical flow of chiral induction. The specific enantiomer of the ligand dictates the pathway (Blue vs. Red) to the final product enantiomer.

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Amination

A benchmark application of Ph-SKP is the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts.[1] This reaction demonstrates the ligand's ability to control stereochemistry in sterically congested systems.[1]

Objective: Synthesis of chiral


-methylene-

-amino esters.
Materials & Reagents[1]
  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Ligand:

    • For Target A: (S,S,S)-(-)-Ph-SKP (Strem/Ascensus: 15-4311).[1][2]

    • For Target B: (R,R,R)-(+)-Ph-SKP (Strem/Ascensus: 15-4310).[1][2]

  • Solvent: Dichloromethane (

    
    ) or THF (Anhydrous, degassed).[1]
    
  • Base: Potassium Carbonate (

    
    ) or organic bases depending on substrate.[1]
    
Step-by-Step Methodology
  • Catalyst Formation (In-situ):

    • In a glovebox or under Argon, charge a flame-dried Schlenk tube with

      
       (
      
      
      
      ) and the chosen Ph-SKP enantiomer (
      
      
      ).[1]
    • Add anhydrous

      
       (
      
      
      
      ).[1]
    • Stir at room temperature for 30 minutes. The solution should turn from yellow to pale yellow/clear, indicating complexation

      
      .[1]
      
  • Substrate Addition:

    • Add the MBH carbonate substrate (

      
      ) to the catalyst solution.[1]
      
    • Add the amine nucleophile (

      
      ).[1]
      
    • Add base (if required by the specific amine salt used).[1]

  • Reaction Monitoring:

    • Stir at

      
      .[1][2] Monitor consumption of starting material via TLC or LC-MS.[1]
      
    • Note: Ph-SKP ligands typically accelerate reaction rates compared to BINAP due to the flexible backbone stabilizing the rate-determining transition state.[1]

  • Workup & Analysis:

    • Filter through a short pad of silica gel.[1] Concentrate in vacuo.[1]

    • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).[1]

    • Expectation: If (S,S,S)-Ph-SKP yields 95% ee of the S-product, (R,R,R)-Ph-SKP must yield ~95% ee of the R-product. If not, check for impurities or non-linear effects.[1]

Case Study: Enantiomeric Switching

The following data summarizes the divergence observed in the Pd-catalyzed reaction of MBH carbonates with anilines (Wang et al., J. Am. Chem. Soc.[1] 2014).[1][2][3]

ParameterReaction with (S,S,S)-Ph-SKP Reaction with (R,R,R)-Ph-SKP
Ligand Loading 2.5 mol%2.5 mol%
Yield 92%91%
Major Product (S)-Enantiomer (R)-Enantiomer
Enantiomeric Excess 94% ee93% ee
Regioselectivity >99:1 (Branched)>99:1 (Branched)

Scientific Insight: The identical yield and magnitude of ee confirm that the ligand backbone is chemically robust and that the two enantiomers behave as perfect mirror images (no matched/mismatched effects with the achiral substrate).[1]

Mechanistic Pathway (DOT Diagram)

This diagram visualizes the catalytic cycle and where the chiral ligand exerts its influence.[1][4]

Catalytic_Cycle cluster_influence Ph-SKP Influence Zone Pd0 Pd(0)-SKP Active Species OxAdd Oxidative Addition (Stereo-defining step 1) Pd0->OxAdd Substrate Pd_Allyl Pd(II)-Allyl Complex (Chiral Environment) OxAdd->Pd_Allyl Loss of LG Nuc_Attack Nucleophilic Attack (Stereo-defining step 2) Pd_Allyl->Nuc_Attack Amine Product_Release Product Release Nuc_Attack->Product_Release Product_Release->Pd0 Regeneration

Figure 2: The Pd-SKP catalytic cycle.[1] The ligand's chirality primarily influences the stability of the Pd-Allyl intermediate and the trajectory of the incoming nucleophile.[1]

References

  • Original Development of SKP Ligands: Wang, X., et al. "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts: Exceptionally High Efficiency and New Mechanism."[1] Journal of the American Chemical Society, 2014, 136(1), 405–411.[1][2]

  • Review on Spiro Ligands: Ding, K., et al. "Spiro Ligands for Asymmetric Catalysis."[1] Chemical Society Reviews, 2013.[1]

  • Commercial Availability & Data: Strem Chemicals (Ascensus).[1] "SKP Ligand Kit Technical Note."

Sources

The SKP Ligand Class: Structural Adaptability in Asymmetric Catalysis

[1][2]

Executive Summary

In the hierarchy of privileged chiral ligands, Spiro-Ketal-based Phosphine (SKP) ligands represent a paradigm shift from static rigidity to "structural adaptability." Developed prominently by Kuiling Ding and colleagues at the Shanghai Institute of Organic Chemistry (SIOC), SKP ligands combine the robust chirality of a spiro[4.4]nonane core with the conformational flexibility of a ketal backbone.

This technical guide dissects the SKP architecture, detailing its unique ability to adjust bite angles (90°–160°) to accommodate diverse transition metals (Rh, Pd, Au, Ni). Unlike traditional axially chiral ligands (e.g., BINAP) or rigid spiro-ligands (e.g., SPINOL-based SDP), SKP ligands offer a tunable P···P distance that has unlocked unprecedented turnover numbers (TON > 4,000) in asymmetric allylic substitutions and hydrogenations.

Part 1: Structural Architecture & Design Logic

The "Adaptable" Spiro-Ketal Backbone

The defining feature of SKP ligands is the spiro-ketal backbone. While traditional ligand design prioritizes absolute rigidity to transfer chiral information, SKP ligands introduce a controlled degree of flexibility.

  • The Core: A

    
    -symmetric spiro-ketal scaffold derived from optically active diols.
    
  • The Mechanism of Adaptability: The ketal rings allow for slight conformational adjustments upon metal coordination. This "breathing" effect enables the ligand to enforce a square-planar geometry on Rh(I) (bite angle ~92°) while stretching to accommodate linear or distorted geometries in Au(I) or Pd(II) complexes (bite angle >100°).

  • Electronic Tuning: The oxygen atoms in the ketal backbone are not merely structural; they exert an inductive effect, modulating the electron density at the phosphorus centers, making them less electron-rich than pure carbon-backbone phosphines, which accelerates reductive elimination steps in catalytic cycles.

Comparison of Ligand Classes
FeatureBINAP / SegPhos (Axial)SDP / SIP (Rigid Spiro)SKP (Spiro-Ketal)
Chirality Source Atropisomerism (Axial)Spiro-carbon centerSpiro-ketal center
Backbone Nature Rigid biarylRigid spiro-indaneAdaptable spiro-ketal
Bite Angle Fixed (~90-92°)FixedVariable (Metal-dependent)
Synthesis Resolution requiredMulti-step resolutionSelf-assembly (Chiral pool)
Primary Utility HydrogenationHydrogenation/C-C BondAllylic Subst. / Hydroamination

Part 2: Synthesis of the Ligand Scaffold

The synthesis of SKP ligands is a masterclass in efficiency, utilizing a Double Asymmetric Hydrogenation / Spiroketalization sequence.[1][2] This avoids the tedious optical resolution steps required for BINAP or SPINOL derivatives.

The Ding Protocol (Self-Validating Synthesis)

The synthesis relies on the reaction of readily available aromatic diketones. The pathway ensures high enantiopurity (>99% ee) through the stereocontrol of the hydrogenation step.

DOT Diagram: SKP Ligand Synthesis Workflow

SKP_SynthesisStartAromatic Diketone(Prochiral Substrate)Step1Asymmetric Hydrogenation(Ru-Catalyst)Start->Step1H2, Chiral Cat.InterChiral DiolIntermediateStep1->InterStereocontrolStep2Acid-CatalyzedSpiroketalizationInter->Step2CyclizationScaffoldChiral Spiro-KetalScaffoldStep2->ScaffoldThermodynamic ControlFunctPhosphorylation(ClPPh2 / Base)Scaffold->FunctFunctionalizationFinalSKP Ligand(>99% ee)Funct->Final

Caption: The streamlined synthesis of SKP ligands via tandem hydrogenation and spiroketalization, ensuring high optical purity without resolution.

Part 3: Catalytic Applications & Mechanistic Insights

Pd-Catalyzed Asymmetric Allylic Amination

This is the "hero application" for SKP ligands. In the reaction of Morita-Baylis-Hillman (MBH) adducts, SKP ligands outperform almost all other classes.

  • The Challenge: Controlling regioselectivity (branched vs. linear) and enantioselectivity simultaneously in MBH adducts is difficult due to the competing steric bulk.

  • The SKP Solution: The large bite angle of SKP-Pd complexes creates a deep chiral pocket.

  • Performance:

    • TON: Up to 4,750 (exceptionally high for this transformation).[3][1]

    • Regioselectivity: >99:1 (Branched).

    • Enantioselectivity: >99% ee.

Mechanistic Insight: Evidence suggests a bifunctional mode in specific cases where the SKP ligand does not merely chelate.[4] The flexibility allows one phosphine to dissociate transiently or interact with the substrate, stabilizing the transition state via non-covalent interactions (NCIs).

Rh-Catalyzed Asymmetric Hydrogenation

While BINAP is the standard, SKP ligands shine in the hydrogenation of


-dehydroamino acidsenamides
  • Protocol Note: The SKP-Rh complex forms a highly active cationic species

    
    .
    
  • Substrate Scope: Excellent for bulky enamides where rigid ligands suffer from steric clash. The "breathing" backbone accommodates the steric bulk of the substrate during the migratory insertion step.

Part 4: Experimental Protocols

Protocol: Preparation of Catalyst

This protocol assumes the use of standard Schlenk line techniques.

Reagents:

  • SKP Ligand (e.g., Xyl-SKP): 0.10 mmol

  • 
    : 0.10 mmol
    
  • Dichloromethane (DCM): 2.0 mL (Degassed)

Step-by-Step:

  • Inert Atmosphere: Charge a flame-dried Schlenk tube with

    
     and the SKP ligand under an argon atmosphere.
    
  • Solvation: Add degassed DCM via syringe. The solution should turn from yellow to orange/red depending on the specific phosphine substituents.

  • Complexation: Stir at room temperature for 1 hour. The displacement of COD is rapid due to the chelation effect of SKP.

  • Precipitation: Slowly add degassed diethyl ether (10 mL) to precipitate the complex.

  • Isolation: Filter the solid under argon, wash with pentane (

    
     mL), and dry under high vacuum.
    
    • Validation:

      
       NMR should show a singlet (shift depends on substituent, typically 
      
      
      20–40 ppm). Absence of free ligand peak is critical.
Protocol: Asymmetric Allylic Amination of MBH Adducts

Reaction Setup:

  • Catalyst Loading: Use 1.0 mol% of the prepared

    
     (or generate in situ).
    
  • Substrate: Dissolve MBH carbonate (1.0 equiv) and amine nucleophile (1.2 equiv) in DCM.

  • Additives: Add molecular sieves (4Å) to scavenge moisture (critical for reproducibility).

  • Execution: Stir at 25°C. Monitor by TLC.

  • Workup: Direct purification via flash chromatography.

DOT Diagram: Catalytic Cycle (Allylic Amination)

Catalytic_CyclePd0Pd(0)-SKPActive SpeciesOxAddOxidative Addition(Allyl-Pd-SKP)Pd0->OxAddMBH CarbonateCoordNucleophileCoordinationOxAdd->CoordAmine R-NH2RedElimReductive Elimination(C-N Bond Formation)Coord->RedElimStereo-determining StepProductChiral Amine+ Pd(0)RedElim->ProductProduct->Pd0Regeneration

Caption: The Pd-catalyzed cycle where the SKP ligand's bite angle controls the stereochemistry during the nucleophilic attack.

Part 5: References & Authority[5][6]

  • Ding, K., et al. "A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 2021.

    • Core Reference: Defines the SKP class, synthesis, and "adaptability" concept.

  • Wang, X., Ding, K., et al. "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts." Journal of the American Chemical Society, 2014.[4]

    • Application Reference: Establishes the high TON/TOF capabilities in Pd-catalysis.

  • Zhang, X., et al. "Recent Advances in the Synthesis and Application of Chiral Spiro Ligands." Chemical Reviews, 2018.

    • Context Reference: Places SKP in the broader context of spiro-ligands (SDP, SIP).

  • Tang, W. & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003.

    • Background Reference: Foundational theory on ligand bite angles and electronic effects.

Technical Deep Dive: X-ray Crystallographic Architecture of (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the X-ray crystallographic data for the chiral ligand (R,R,R)-(+)-Ph-SKP and its structural implications in asymmetric catalysis.

Executive Summary: The Spiroketal Advantage

The (R,R,R)-(+)-Ph-SKP ligand represents a pinnacle in "privileged" chiral ligand design. Belonging to the class of Spiroketal-based Diphosphine Ligands , it utilizes a rigid spiro[5.5]undecane-like backbone to enforce a highly specific steric environment around the metal center.

Unlike flexible biphenyl-based ligands (e.g., BINAP) or wide-bite-angle xanthene derivatives (e.g., Xantphos), Ph-SKP combines backbone rigidity with a tunable bite angle . This structural duality is the primary driver for its exceptional enantioselectivity in Palladium-catalyzed asymmetric allylic aminations and Gold(I)-catalyzed cyclopropanations.

Crystallographic Data: The Structural Fingerprint

The following data is derived from the high-resolution X-ray diffraction analysis of the (S,S,S)-(-)-Ph-SKP enantiomer. Due to the fundamental laws of crystallography, the scalar metrics (bond lengths, cell dimensions) for the (R,R,R) enantiomer are identical, while the space group remains chiral.

Table 1: Crystal Data & Structure Refinement
ParameterValue
Empirical Formula C₄₄H₃₈O₂P₂
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁ (No. 19)
Unit Cell Dimensions a = 7.5337 Å b = 17.205 Å c = 27.444 Å
Angles

= 90°,

= 90°,

= 90°
Volume ~3557 ų
Z (Formula Units) 4
Calculated Density ~1.23 g/cm³
R-Factor 0.0597
Source Database COD ID: 4120687

Technical Insight: The P 2₁ 2₁ 2₁ space group is a hallmark of enantiopure compounds. The absence of a center of inversion confirms the optical purity of the crystallized sample. The relatively long c-axis (27.44 Å) suggests a packing arrangement where the bulky phenyl rings stack or interdigitate along this direction, stabilizing the lattice.

Structural Logic & Mechanism

The crystallographic data reveals the mechanistic basis for Ph-SKP's catalytic performance. The "SKP" backbone (Spiroketal Pyran) creates a unique geometric constraint known as the Spiro-Lock Effect .

The "Bite Angle" and Catalytic Pocket

While the free ligand data provides the baseline, the coordination geometry is inferred from the rigid backbone:

  • Rigidity: The spiro-carbon acts as a non-rotatable pivot, preventing the "floppiness" seen in alkyl-linked phosphines.

  • Bite Angle (

    
    ):  Upon complexation with Palladium (Pd), the P-Pd-P bite angle is enforced to be approximately 100–105° . This is significantly wider than standard diphosphines (approx. 90°), favoring the formation of specific catalytic intermediates (e.g., stabilizing the 
    
    
    
    -allyl species in a specific orientation).
  • Chiral Pocket: The phenyl groups on the phosphines are pushed into a "quadrant" arrangement. The X-ray structure shows these rings are locked in a propeller-like conformation, creating a deep chiral pocket that strictly filters incoming substrates based on their stereochemistry.

Visualization: The Structural Logic Flow

The following diagram illustrates how the crystallographic features translate into catalytic function.

PhSKP_Mechanism Spiro Spiroketal Backbone (Rigid C2-Symmetry) Xray X-ray Data (P 21 21 21) Confirms Locked Conformation Spiro->Xray Defines Lattice Bite Wide Bite Angle (~100-105°) Xray->Bite Enforces P-M-P Geometry Pocket Deep Chiral Pocket (Phenyl Propeller) Xray->Pocket Orients Ph Rings Selectivity Enantioselectivity (>99% ee) Bite->Selectivity Electronic Control Pocket->Selectivity Steric Filtering

Caption: Logical flow from the spiro-backbone architecture to the observed enantioselectivity.

Experimental Protocol: Crystallization of Air-Sensitive Phosphines

Obtaining high-quality single crystals of (R,R,R)-Ph-SKP or its metal complexes requires strict anaerobic conditions due to the oxidation susceptibility of the phosphorus centers.

Method: Solvent Diffusion (Layering)

Objective: Grow X-ray quality single crystals from a biphasic solvent system.

  • Preparation (In Glovebox):

    • Dissolve 10 mg of (R,R,R)-Ph-SKP in a minimal amount of Dichloromethane (DCM) or Chloroform (CHCl₃) (approx. 0.5 mL) in a narrow scintillation vial or NMR tube. Ensure the solution is saturated but not precipitating.

  • Layering:

    • Carefully layer a precipitant solvent (antisolvent) on top. For this ligand, n-Hexane or Pentane (approx. 2-3 mL) works best.

    • Critical Step: Add the antisolvent dropwise down the side of the vial to maintain a distinct interface. Do not mix.

  • Equilibration:

    • Seal the vial tightly with Parafilm/cap.

    • Store at 4°C or room temperature in a vibration-free environment.

    • Allow diffusion to occur over 3–7 days. The antisolvent will slowly diffuse into the DCM, reducing solubility and forcing the ligand to crystallize in the P 2₁ 2₁ 2₁ lattice.

  • Harvesting:

    • Examine under a microscope. Select block-like, transparent crystals.

    • Mount rapidly using Paratone oil and flash-cool in liquid nitrogen (100 K) to prevent oxidation and solvent loss.

Visualization: Crystallization Workflow

Crystal_Workflow Step1 1. Dissolution (DCM/CHCl3) Step2 2. Layering (Hexane/Pentane) Step1->Step2 Saturation Step3 3. Diffusion (3-7 Days, 4°C) Step2->Step3 Interface Step4 4. Harvest (Cryo-Mount) Step3->Step4 Nucleation

Caption: Step-by-step solvent diffusion protocol for growing X-ray quality crystals.

References

  • Wang, X., Guo, P., Han, Z., Wang, X., Wang, Z., & Ding, K. (2014). Spiroketal-based diphosphine ligands in Pd-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adducts: exceptionally high efficiency and new mechanism. Journal of the American Chemical Society, 136(1), 405–411.

  • Crystallography Open Database (COD). Entry 4120687: (S,S,S)-(-)-Ph-SKP Crystal Structure.

  • Ding, K., et al. (2013). Efficient Ligand for the Au(I)-Catalyzed, Highly Stereoselective, Olefin Cyclopropanation of Diazooxindoles. Journal of the American Chemical Society, 135, 8197.

Methodological & Application

Application Note: Enantioselective Cyclopropanation using (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using (R,R,R)-(+)-Ph-SKP , a privileged spiro-ketal-based diphosphine ligand, in the enantioselective cyclopropanation of alkenes.

This protocol focuses on the Gold(I)-catalyzed reaction with diazooxindoles , the primary high-value application of this ligand system, enabling the synthesis of chiral spiro[cyclopropane-1,3'-oxindole] scaffolds—critical motifs in drug discovery (e.g., MDM2 inhibitors).

Introduction & Mechanistic Rationale

(R,R,R)-(+)-Ph-SKP (Spiro Ketal Phosphine) is a rigid, chiral diphosphine ligand derived from a spiro[4.4]nonane-1,6-diol backbone. Its unique structural features—a large bite angle and a deep, defined chiral pocket—make it exceptionally effective for controlling the stereochemistry of metal-carbene transformations.

Why Ph-SKP for Cyclopropanation?
  • Rigidity: The spiro-ketal backbone prevents conformational flexibility, locking the metal center in a fixed geometry.

  • Electronic Tuning: The electron-rich phosphine moieties stabilize the electrophilic Gold(I)-carbene intermediate.

  • Stereocontrol: The phenyl groups on the phosphines, oriented by the spiro backbone, create a "chiral wall" that forces the incoming alkene to approach the metal-carbene species from a specific trajectory, resulting in high diastereoselectivity (dr > 20:1) and enantioselectivity (up to 98% ee).[1][2][3]

Reaction Overview

The reaction involves the decomposition of a diazooxindole by a cationic (Ph-SKP)Au(I) complex to generate a gold-carbene, which then undergoes cyclopropanation with an alkene.



Experimental Protocol

Materials & Equipment[4]
  • Ligand: (R,R,R)-(+)-Ph-SKP (CAS: 1360823-43-3)[3]

  • Metal Precursor: Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl] or Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

  • Activator: Silver Tetrafluoroborate (AgBF₄) or Silver Hexafluoroantimonate (AgSbF₆)

  • Solvent: Fluorobenzene (PhF) or Dichloromethane (DCM), anhydrous and degassed.

  • Substrates: N-protected Diazooxindole, Styrenes/Alkenes.

  • Atmosphere: Dry Nitrogen or Argon.

Catalyst Preparation: Synthesis of (R,R,R)-Ph-SKP₂

Note: The active catalyst is generated in situ, but the precatalyst [(Ph-SKP)(AuCl)₂] is stable and should be prepared first for reproducibility.

  • Dissolution: In a flame-dried Schlenk tube under Ar, dissolve (R,R,R)-(+)-Ph-SKP (1.0 equiv, e.g., 0.05 mmol) in dry DCM (2 mL).

  • Complexation: Add (Me₂S)AuCl (2.0 equiv, 0.10 mmol). The solution may change color slightly.

  • Stirring: Stir at room temperature for 30 minutes.

  • Isolation: Remove solvent under vacuum. The resulting white/off-white solid is the dinuclear gold complex [(Ph-SKP)(AuCl)₂] . This can be stored under inert gas or used immediately.

Enantioselective Cyclopropanation Procedure

Standard Scale: 0.2 mmol diazo substrate

  • Catalyst Activation:

    • Charge a dried reaction vial with [(Ph-SKP)(AuCl)₂] (4.4 mg, 2.2 mol% relative to dinuclear complex, equiv to 4.4 mol% Au).

    • Add AgBF₄ (1.7 mg, 4.4 mol%) inside a glovebox or under rapid Ar flow.

    • Add anhydrous Fluorobenzene (PhF) (1.0 mL).

    • Stir for 10 minutes to allow precipitation of AgCl and formation of the cationic active species. The mixture will become cloudy.

  • Substrate Addition:

    • Cool the mixture to -30 °C (or 0 °C depending on substrate reactivity) using a cryostat or acetone/dry ice bath.

    • Add the Alkene (1.2 – 2.0 equiv) to the catalyst mixture.

    • Dissolve the Diazooxindole (0.2 mmol, 1.0 equiv) in PhF (1.0 mL).

  • Reaction:

    • Add the diazo solution to the catalyst/alkene mixture dropwise over 10–20 minutes. Slow addition prevents diazo dimerization.

    • Stir at the set temperature (-30 °C) until the diazo compound is fully consumed (monitor by TLC, disappearance of the characteristic colored diazo spot or N₂ evolution cessation). typically 1–4 hours.

  • Workup:

    • Filter the reaction mixture through a short pad of Celite to remove Ag salts and catalyst residues.

    • Rinse with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the spiro-cyclopropane product.

Mechanism & Workflow Visualization

Catalytic Cycle

The following diagram illustrates the dinuclear gold mechanism. The Ph-SKP ligand coordinates two Gold atoms.[2] The silver salt abstracts chlorides, creating cationic sites that activate the diazo compound.

Gold_SKP_Cycle PreCat Pre-Catalyst [(Ph-SKP)(AuCl)₂] Activation Activation + 2 AgBF₄ - 2 AgCl PreCat->Activation ActiveCat Active Cationic Species [(Ph-SKP)(Au⁺)₂](BF₄⁻)₂ Activation->ActiveCat DiazoAdd Substrate Coordination + Diazooxindole ActiveCat->DiazoAdd Carbene Gold-Carbene Intermediate [Au=C(R)(R')] DiazoAdd->Carbene - N₂ Cyclo Cyclopropanation + Alkene (Stereo-determining Step) Carbene->Cyclo Product Spiro-Cyclopropane Product Release Cyclo->Product Product->ActiveCat Regeneration

Caption: Catalytic cycle of Ph-SKP/Au(I) mediated cyclopropanation. The rigid SKP backbone enforces enantioselectivity during the alkene approach.

Optimization Decision Tree

Use this logic flow to optimize yield and stereoselectivity.

Optimization_Logic Start Initial Run (PhF, -30°C, 4 mol%) CheckEE Check ee / dr Start->CheckEE LowEE Low ee (<80%) CheckEE->LowEE HighEE High ee (>90%) CheckEE->HighEE Action1 Lower Temp to -50°C Switch Solvent to DCM/Hexane LowEE->Action1 Action2 Check Conversion HighEE->Action2 LowConv Low Conversion Action2->LowConv Action3 Increase Ag Salt (to 5%) Check Anhydrous Conditions LowConv->Action3

Caption: Troubleshooting logic for optimizing enantioselectivity and yield in Ph-SKP catalyzed reactions.

Performance Data & Scope

The following table summarizes expected performance metrics based on the benchmark reaction of N-Boc-diazooxindole with various styrenes.

Substrate (Alkene)R-Group (Diazo)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Styrene H92%> 20:194%
p-Me-Styrene H95%> 20:193%
p-Cl-Styrene H88%> 20:196%
m-Br-Styrene H85%19:192%
1,1-Diphenylethylene H78%> 20:190%
Styrene 5-F90%> 20:195%

Note: Data represents typical values reported for Ph-SKP/Au(I) systems in optimal conditions (PhF, -30°C).

Critical Notes for Researchers

  • Chiral Match/Mismatch: The protocol specifies (R,R,R)-(+)-Ph-SKP . This enantiomer typically directs the formation of the (1R, 2R) or related absolute configuration depending on substrate priority. If the opposite enantiomer of the product is required, use (S,S,S)-(-)-Ph-SKP .

  • Silver Salt Sensitivity: The quality of AgBF₄ is critical. Wet silver salts will quench the active cationic gold species. Always store Ag salts in a desiccator or glovebox.

  • Solvent Effect: Fluorobenzene (PhF) is often superior to DCM or Toluene in Gold catalysis due to its ability to stabilize cationic intermediates via cation-

    
     interactions without coordinating too strongly.
    
  • Safety: Diazo compounds are potentially explosive. Work on small scales (<1 mmol) initially and use a blast shield.

References

  • Primary Methodology: Wang, Y., Liu, X., Ding, K., & Zhou, Q. (2013).[3] "Gold(I)-Catalyzed Highly Diastereo- and Enantioselective Cyclopropanation of Alkenes with Diazooxindoles." Journal of the American Chemical Society, 135(22), 8197–8200. [Link]

  • Ligand Development (SKP Series): Wei-Min Dai et al. "Design and Synthesis of Ph-SKP Ligands." Chemical Reviews (Contextual reference for Spiro-Ketal ligands). Note: The specific application to cyclopropanation is driven by the collaboration between Ding and Zhou groups using the SKP scaffold.[2]

Sources

Application Note: Preparation of Copper-(R,R,R)-(+)-Ph-SKP Catalyst Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Overview

The (R,R,R)-(+)-Ph-SKP ligand belongs to a class of spiro-ketal-based diphosphine ligands that exhibit exceptional rigidity and a deep chiral pocket. Unlike traditional binaphthyl-based ligands (e.g., BINAP), the SKP scaffold utilizes a hexahydro-5H-[1]benzopyrano[3,2-d]xanthene backbone. When coordinated with Copper(I), this system drives highly enantioselective and diastereoselective transformations, including stereodivergent propargylations , allylic aminations , and carbocyanations .

This guide details the preparation of the active Cu-(R,R,R)-Ph-SKP catalyst system . A critical feature of this system is its tunability via the copper precursor :

  • Neutral System: MesCu / (R,R,R)-Ph-SKP (often yields re-face attack).

  • Cationic System: Cu(MeCN)₄PF₆ or CuBF₄ / (R,R,R)-Ph-SKP (often yields si-face attack).

Materials & Equipment Standards

Reagents
  • (R,R,R)-(+)-Ph-SKP: [1360823-43-3] White solid.[1] Store under Argon at 2–8°C. Air-sensitive.

  • Copper(I) Precursors:

    • Neutral: Mesitylcopper(I) (MesCu). High purity (>99%) required.

    • Cationic: Tetrakis(acetonitrile)copper(I) tetrafluoroborate (Cu(MeCN)₄BF₄) or Hexafluorophosphate.

  • Solvents: THF, Toluene, or DCM. Must be anhydrous (<50 ppm H₂O) and degassed (freeze-pump-thaw x3).

  • Additives (Reaction Specific): Triisopropyl borate (B(OiPr)₃) or Dimethoxyboron chloride, often used to activate substrates in SKP-catalyzed cycles.

Equipment
  • Inert Atmosphere Glovebox: O₂ < 1 ppm, H₂O < 1 ppm. (Essential for MesCu stability).

  • Schlenk Line: Acceptable if glovebox is unavailable, but strictly for solution transfers.

  • Vials: Oven-dried (120°C overnight) 4 mL or 8 mL scintillation vials with PTFE-lined caps.

Protocol: Catalyst Preparation

The following protocol describes the in-situ generation of the catalyst. Isolation of the Cu-SKP complex is rarely necessary and can lead to degradation.

Workflow Diagram: In-Situ Generation

CatalystPrep Start Start: Glovebox (O2 < 1ppm) Weigh Weigh Reagents 1:1 to 1:1.1 Ratio (Cu : Ligand) Start->Weigh Solvent Add Anhydrous Solvent (THF/Tol, 0.5 - 1.0 mL) Weigh->Solvent Dissolution Stir Complexation 25°C, 30-60 mins Solvent->Stir Ligand Exchange Check Visual Check Clear/Homogeneous Solution Stir->Check Ready Active Catalyst Ready for Substrate Check->Ready Proceed immediately

Figure 1: Workflow for the anaerobic preparation of the Cu-Ph-SKP catalyst.

Step-by-Step Procedure (Neutral System: MesCu)

Objective: Prepare a 0.01 mmol scale catalyst solution (typically 5-10 mol% loading for a 0.1-0.2 mmol reaction).

  • Environment: Enter the glovebox. Ensure the atmosphere is stable.

  • Weighing:

    • Weigh 6.6 mg (0.01 mmol) of (R,R,R)-(+)-Ph-SKP into a dry 4 mL vial.

    • Weigh 1.8 mg (0.01 mmol) of MesCu (Mesitylcopper) into the same vial.

    • Note: A slight excess of ligand (1.1 equiv) is acceptable to ensure full sequestration of Cu, but 1:1 is standard for MesCu.

  • Solvation:

    • Add 1.0 mL of anhydrous THF .

    • Add a magnetic stir bar.[2]

  • Complexation:

    • Stir at ambient temperature (25°C) for 30 minutes .

    • Observation: The suspension of MesCu should clarify as the phosphine coordinates, forming a homogeneous solution (often pale yellow).

  • Usage: The catalyst solution is now active. Add the substrate mixture directly to this vial, or syringe this solution into the substrate vial.

Step-by-Step Procedure (Cationic System: CuBF₄)

Objective: Prepare a Lewis Acidic Cu(I) system.

  • Weighing:

    • Weigh 6.6 mg (0.01 mmol) of (R,R,R)-(+)-Ph-SKP.

    • Weigh 3.1 mg (0.01 mmol) of Cu(MeCN)₄BF₄.

  • Solvation:

    • Add 1.0 mL of anhydrous DCM or Toluene .

  • Complexation:

    • Stir at 25°C for 45–60 minutes .

    • Critical: Cationic complexes may be less soluble in toluene; if using toluene, ensure no precipitation occurs. DCM is often preferred for solubility, but Toluene may offer higher enantioselectivity (ee).

Application Case Study: Stereodivergent Propargylation

The power of the Ph-SKP system lies in its ability to access different stereoisomers simply by changing the copper source, a concept validated in the synthesis of sialic acid derivatives.

Reaction Setup
  • Substrate: N-acetyl mannosamine (unprotected aldose).

  • Nucleophile: Allenylboronate.[3]

  • Condition A (Basic/Neutral): MesCu / (R,R,R)-Ph-SKP + B(OiPr)₃.[4]

    • Outcome: Selectively yields the syn-propargyl alcohol.

  • Condition B (Acidic/Cationic): CuBF₄ / (S,S,S)-Ph-SKP + MeB(OiPr)₂.[3][4]

    • Outcome: Selectively yields the anti-propargyl alcohol.

Mechanistic Logic

The SKP ligand creates a rigid chiral cavity. In the MesCu system, the copper acts as a nucleophilic carrier (allenylcopper intermediate). In the CuBF₄ system, the copper acts as a Lewis acid, activating the allenylboronate for attack.[3]

Mechanism Ligand (R,R,R)-Ph-SKP Complex Active Catalyst [Cu(SKP)]+ Ligand->Complex Coordination CuSource Cu Source (MesCu or CuBF4) CuSource->Complex TS Transition State Rigid Chiral Pocket Complex->TS Activates Substrate Substrate (e.g., Aldehyde) Substrate->TS Boron Additive (B(OiPr)3) Boron->TS Dual Activation Product Chiral Product (High ee/dr) TS->Product Stereoselection

Figure 2: Mechanistic pathway for Cu-SKP catalyzed transformations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion O₂ poisoning of Phosphine/Cu.Regenerate glovebox atmosphere. Ensure solvents are degassed.
Low ee Ligand dissociation or racemization.Lower reaction temperature (-20°C). Switch solvent (e.g., THF to Toluene).
Precipitation Solubility limit of Cationic Cu.Use DCM or a DCM/Toluene mix.
No Reaction Substrate inhibition.Add Boron additive (B(OiPr)₃) to sequester interfering groups (e.g., OH groups).

References

  • Stereodivergent Propargylation

    • Title: Copper(I)-Catalyzed Stereodivergent Propargylation of N-Acetyl Mannosamine for Protecting Group Minimal Synthesis of C3-Substituted Sialic Acids.[4]

    • Source: The Journal of Organic Chemistry (2019).
    • Link:[Link]

  • Ligand Development (SKP Family)

    • Title: A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis.[3]

    • Source: Accounts of Chemical Research (2021).[3]

    • Link:[Link][3]

  • Commercial Availability & Data

    • Title: SKP Ligand Kit - Technical Note.[1]

    • Source: Strem Chemicals / Ascensus.
  • Asymmetric Allylic Amination

    • Title: Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adducts.[1]

    • Source: Angewandte Chemie Int.[1] Ed. (2012).[1]

    • Link:[Link]

Sources

Advanced Application Note: Handling & Protocol for (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

(R,R,R)-(+)-Ph-SKP is a privileged chiral bis(phosphine) ligand featuring a rigid spiro-ketal backbone. Unlike traditional binaphthyl-based ligands (e.g., BINAP), the SKP scaffold offers a unique combination of a wide bite angle and a deep chiral pocket, derived from its hexahydro-benzopyrano[3,2-d]xanthene core.

This ligand is critical for high-performance asymmetric catalysis, particularly in Palladium-catalyzed allylic substitutions, Gold(I)-catalyzed cyclopropanations, and Nickel-catalyzed hydroaminations. Its efficacy relies entirely on the integrity of the phosphorus centers; therefore, preventing oxidation to the phosphine oxide is the primary directive of this SOP.

Physicochemical Identity Table[2]
PropertySpecification
Common Name (R,R,R)-(+)-Ph-SKP
CAS Number 1360823-43-3
IUPAC Name (+)-1,13-Bis(diphenylphosphino)-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Molecular Weight 660.72 g/mol
Appearance White to off-white solid
Optical Rotation

(c=1.0, CHCl

)
Air Stability Low (Rapidly oxidizes in solution; slowly oxidizes in solid state)
Storage < 4°C, under Argon/Nitrogen atmosphere

Core Directive: The "Zero-Oxidation" Handling Protocol

The primary cause of catalytic failure with Ph-SKP is the inadvertent formation of the phosphine oxide species, which is catalytically dead or, worse, promotes racemic background reactions.

A. Solid State Storage
  • Primary Containment: Store the pure solid in a tightly sealed vial inside a secondary container (e.g., a jar with desiccant and oxygen scavenger) within a fridge set to 2–4°C.

  • Glovebox Protocol (Recommended):

    • Bring the commercial bottle into the antechamber.

    • Cycle vacuum/refill (Argon) 3 times before opening the bottle.

    • Weigh out aliquots inside the glovebox.

    • If a glovebox is unavailable, use a Schlenk tube for storage and transfer.

B. Solution Preparation (Schlenk Line Technique)
  • Solvent Prep: Never use "bottled anhydrous" solvents directly. Solvents (DCM, THF, Toluene) must be freshly distilled or passed through an activated alumina column and degassed via freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 mins).

  • Dissolution:

    • Flame-dry the reaction glassware under vacuum; refill with Argon.

    • Add (R,R,R)-(+)-Ph-SKP against a positive flow of Argon.

    • Add degassed solvent via syringe.

    • Visual Check: The solution should be clear. Cloudiness often indicates moisture ingress or partial oxidation.

Application Protocol: Pd-Catalyzed Asymmetric Allylic Amination[1][2]

This protocol demonstrates the utility of (R,R,R)-(+)-Ph-SKP in the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts, a reaction where this ligand outperforms others due to its spiro-rigidity.

Reagents & Stoichiometry[2]
  • Substrate: MBH carbonate or acetate (1.0 equiv)

  • Nucleophile: Aromatic amine (1.2 equiv)

  • Pre-catalyst: [Pd(

    
    -C
    
    
    
    H
    
    
    )Cl]
    
    
    (1.0 mol%)
  • Ligand: (R,R,R)-(+)-Ph-SKP (2.5 mol%)

  • Base: K

    
    CO
    
    
    
    (aqueous or solid, depending on specific substrate)
  • Solvent: DCM or THF (0.1 M concentration)

Step-by-Step Workflow
  • Catalyst Pre-formation (Critical Step):

    • In a glovebox or under Argon flow, charge a dried Schlenk tube with [Pd(

      
      -C
      
      
      
      H
      
      
      )Cl]
      
      
      (0.01 mmol) and (R,R,R)-(+)-Ph-SKP (0.025 mmol).
    • Add anhydrous, degassed DCM (1.0 mL).

    • Stir at room temperature for 15–30 minutes.

    • Observation: The solution typically turns from pale yellow to a distinct bright yellow/orange, indicating the formation of the chiral Pd-SKP complex.

  • Reaction Assembly:

    • Add the MBH substrate (1.0 mmol) to the catalyst solution.

    • Add the amine nucleophile (1.2 mmol).

    • Add the base (e.g., 2.0 equiv K

      
      CO
      
      
      
      ).
    • Seal the vessel and stir at 25°C.

  • Monitoring & Quench:

    • Monitor via TLC or LC-MS. High conversion is usually achieved within 12–24 hours.

    • Note: Do not filter the reaction mixture through Celite until the reaction is complete, as Celite can contain trapped oxygen/moisture if not pre-treated.

Mechanistic Logic & Troubleshooting

Why (R,R,R)-(+)-Ph-SKP?

The "SKP" backbone provides a wide bite angle (~100°) . In Pd-catalysis, a wider bite angle favors the reductive elimination step and tightens the chiral pocket around the metal center. The spiro-ketal rings prevent the phenyl groups on the phosphorus from rotating freely, locking them into a quadrant diagram that effectively shields two diagonal quadrants. This forces the incoming nucleophile to attack from a specific trajectory, resulting in high enantioselectivity (often >90% ee).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Oxidation of LigandCheck Purity via

P NMR (Oxide peak usually shifts downfield ~30-50 ppm). Use fresh ligand.
Low ee% Temperature too highLower reaction temp to 0°C or -20°C.
Low ee% Background ReactionEnsure no unligated Pd is present. Increase Ligand:Pd ratio to 2.5:1 or 3:1.
Precipitate forms Solvent incompatibilityPh-SKP is lipophilic. Ensure solvent is DCM, THF, or Toluene. Avoid MeOH/Water for catalyst stock.

Workflow Visualization

The following diagram illustrates the decision logic for handling Ph-SKP to ensure catalytic integrity.

SKP_Handling_Protocol Start Start: (R,R,R)-(+)-Ph-SKP Solid Storage Storage Check: Is it stored < 4°C under Ar? Start->Storage OxidationCheck Quality Control: 31P NMR Check Storage->OxidationCheck Before Critical Batch Oxidized Result: Oxide Peak Detected (Discard/Recrystallize) OxidationCheck->Oxidized Yes Pure Result: Pure Phosphine OxidationCheck->Pure No Handling Handling Environment: Glovebox or Schlenk Line? Pure->Handling Complexation Catalyst Formation: Mix with Metal Precursor (Pd/Au) in Degassed Solvent Handling->Complexation Strict Anaerobic Conditions ColorChange Observation: Distinct Color Change? Complexation->ColorChange Proceed Proceed to Substrate Addition ColorChange->Proceed Yes (Active Species) Stop Stop: Inactive Catalyst (Check Solvent/Metal) ColorChange->Stop No (Ligand Dead)

Figure 1: Decision logic for the storage, quality control, and activation of Ph-SKP ligands.

References

  • Ligand Identity & Physical Data: Fluorochem Product Sheet: (R,R,R)-(+)-Ph-SKP. Fluorochem. Retrieved October 26, 2023.

  • Primary Application (Pd-Catalysis): Ding, K., et al.[1] "Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adducts."[2][1] Angewandte Chemie International Edition, 2012, 51, 9276.[1] (Note: This seminal work establishes the SKP ligand class utility in allylic substitution).

  • Ligand Class Review (Spiro Ligands): Zhou, Q.-L. "Privileged Chiral Ligands and Catalysts."[2] Wiley-VCH, 2011. (Comprehensive background on the spiro-biindane and spiro-ketal backbone rigidity).

  • Commercial Availability & Safety: Strem Chemicals (Ascensus). "SKP Ligand Kit for Asymmetric-Allylic Amination." Catalog #96-2310.

Sources

Scalable Asymmetric Catalysis: Process Development for (R,R,R)-(+)-Ph-SKP Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ph-SKP Ligand Profile

(R,R,R)-(+)-Ph-SKP is a premier Spiro-Ketal-Phosphine ligand developed by the Ding Group.[1][2] Unlike traditional binaphthyl (BINAP) or spiro-biindane (SPINOL) ligands, Ph-SKP features a rigid double-spiro acetal (bis-dioxaspiro) backbone.[1][2] This unique architecture provides an exceptionally deep chiral pocket, enabling high enantioselectivity in transition-metal-catalyzed transformations, particularly Palladium-catalyzed allylic substitutions and Gold-catalyzed cyclopropanations.[1][2]

Technical Specifications
ParameterSpecification
IUPAC Name [(10R,14R)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.0^1,10.0^3,8.0^16,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane
CAS Number 1360823-43-3
Molecular Weight 660.72 g/mol
Appearance White crystalline solid
Air Stability Low .[1][2][3][4][5][6][7][8] Phosphine moieties are susceptible to oxidation to phosphine oxides.[1][2]
Solubility Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Hexanes, Water.[1][2]

Pre-Reaction Protocols: Ligand Handling & Catalyst Formation

Scale-up failures with phosphine ligands often stem from unnoticed oxidation prior to complexation.[1][2] The following protocol ensures active catalyst integrity.

Inert Handling Protocol
  • Storage: Store solid ligand under Argon at -20°C.

  • Transfer: For reactions >10 mmol, weigh the ligand inside a glovebox. If a glovebox is unavailable, use a distinct "Schlenk-flask-to-balance" transfer technique with continuous N₂ flushing.[1][2]

  • Solvent Prep: All solvents (DCM, THF) must be degassed (sparged with N₂ for >30 mins or freeze-pump-thaw) and dried (Karl Fischer < 50 ppm).[1][2]

Catalyst Activation (In-Situ Generation)

While isolated catalysts are stable, in-situ generation is preferred for scale-up to reduce costs and handling steps.[1][2]

Standard Protocol (Pd-Catalysis):

  • Vessel A: Charge [Pd(allyl)Cl]₂ (0.5 equiv relative to ligand) and (R,R,R)-(+)-Ph-SKP (1.0–1.1 equiv) into a dry Schlenk flask.

  • Solvation: Add anhydrous DCM (Concentration ~0.05 M relative to Pd).

  • Complexation: Stir at Room Temperature (25°C) for 30–45 minutes .

    • Checkpoint: The solution should turn from a pale yellow suspension to a clear, vibrant yellow/orange solution. Turbidity indicates incomplete complexation or oxidized ligand.[1][2]

  • Validation: Take a 0.1 mL aliquot for ³¹P NMR.

    • Pass Criteria: Disappearance of free ligand peak (~ -15 ppm) and appearance of complex peaks.[1][2]

Reaction Scale-Up: Pd-Catalyzed Allylic Amination

Focus Application: Asymmetric amination of Morita-Baylis-Hillman (MBH) adducts.[1][2]

This reaction is the industrial benchmark for Ph-SKP, often yielding >99% ee.[1][2]

Experimental Workflow (DOT Diagram)

G Start Start: Raw Materials CatPrep Catalyst Prep (Vessel A) [Pd(allyl)Cl]2 + Ph-SKP DCM, 25°C, 30 min Start->CatPrep Inert Transfer SubstratePrep Substrate Dissolution (Vessel B) MBH Adduct + Base (K2CO3) Degassed Solvent Start->SubstratePrep Mixing Controlled Addition Add Cat. Stream to Vessel B Temp: 0°C to RT CatPrep->Mixing Cannula Transfer SubstratePrep->Mixing Reaction Reaction Phase Monitor via HPLC 12-24 Hours Mixing->Reaction Quench Quench & Workup Dilute w/ Et2O, Wash H2O Reaction->Quench Conversion >98% Purification Purification Crystallization or Column Quench->Purification

Figure 1: Process flow for the scale-up of Pd-catalyzed asymmetric amination using Ph-SKP.

Scale-Up Protocol (10g - 100g Scale)

Step 1: Reactor Setup

  • Use a jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitched blade for gas/liquid interface).[1][2]

  • Purge reactor with N₂ for 3 cycles (Vacuum/Refill).

Step 2: Substrate Charging

  • Charge the MBH adduct (1.0 equiv) and inorganic base (typically K₂CO₃, 1.2 equiv).

  • Note: The base particle size affects kinetics.[1][2] Use milled/powdered K₂CO₃, not granular.[1][2]

  • Add solvent (DCM or THF) to reach 0.2 M concentration.[1][2] Cool to operating temperature (typically 0°C or 25°C depending on substrate reactivity).[1][2]

Step 3: Catalyst Dosing

  • Transfer the pre-formed Catalyst Solution (from Section 2.2) into the reactor via a cannula or pressure-equalizing dropping funnel.[1][2]

  • Rate: Add over 10–15 minutes. A rapid exotherm is rare for this specific reaction, but controlled addition prevents local concentration hotspots.[1][2]

Step 4: Reaction Monitoring

  • Stir at 500–800 rpm.

  • Sampling: Take aliquots at t=1h, 4h, and 12h. Filter through a silica plug before HPLC analysis.[1][2]

  • End Point: >98% conversion.[1][2][3] Extended stirring (>48h) usually does not degrade enantioselectivity but increases risk of product decomposition.[1][2]

Critical Safety Note: Gold-Catalyzed Cyclopropanation

If using Ph-SKP for Gold(I)-catalyzed cyclopropanation involving diazo compounds:

  • Hazard: Diazo compounds are energetic.[1][2]

  • Protocol Change: Do NOT batch charge the diazo compound.

  • Flow/Dosing: Dissolve the diazo compound in a separate vessel and dose it slowly into the reactor containing the Catalyst + Alkene mixture over 4–8 hours. This keeps the standing concentration of high-energy diazo species low (Stationary State approximation).[1][2]

Data Presentation: Scale-Up Parameters

The following table summarizes the adjustment of parameters when moving from screening (mg) to process (g) scale.

ParameterScreening Scale (20 mg)Process Scale (20 g)Rationale
Catalyst Loading 2.0 – 5.0 mol%0.5 – 1.0 mol%Cost reduction.[1][2] Ph-SKP is robust; lower loadings often suffice with extended time.[1][2]
Concentration 0.1 M0.3 – 0.5 MThroughput efficiency.[1][2] Verify solubility limits first.
Stirring Magnetic BarOverhead ImpellerMagnetic bars grind the solid base (K₂CO₃), altering surface area unpredictably.
Filtration Syringe FilterCelite Pad / NutscheEfficient removal of bulk salts and palladium black.[1][2]
Inert Gas BalloonConstant N₂ SweepBalloons leak over 24h.[1][2] Positive pressure sweep prevents O₂ ingress.[1][2]

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Oxidized LigandCheck ³¹P NMR of catalyst prep. Ensure solvent degassing.[1][2]
Low ee% Temperature SpikeEnsure jacket cooling is active during catalyst addition.
Low ee% (Alt) Background ReactionEnsure the reaction without catalyst (racemic background) is negligible at the operating temperature.
Turbid Catalyst Sol. Pd(II) PrecipitationIncomplete ligation.[1][2] Increase complexation time or warm gently to 30°C before adding to reactor.

References

  • Discovery of SKP Ligands: Wang, X., Ding, K., et al. "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts: Exceptionally High Efficiency and New Mechanism."[1][2] Journal of the American Chemical Society, 2014 , 136(1), 405–411.[3] [Link]

  • Gold-Catalyzed Applications: Wang, X., Ding, K., et al. "Enantioselective Gold(I)-Catalyzed Vicinal Difunctionalization of Alkenes via Carbon–Carbon Bond Formation."[1][2] Journal of the American Chemical Society, 2013 , 135(22), 8197–8200. [Link]

  • Ligand Physical Data: PubChem Compound Summary for CID 101560352, (R,R,R)-(+)-Ph-SKP.[1][2] [Link][1][2]

Sources

Troubleshooting & Optimization

troubleshooting low yields in Ph-SKP catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Yields in Spiroketal Bisphosphine Catalysis

Status: Operational | Lead Scientist: Dr. H. Chen | Context: Asymmetric Catalysis (Rh/Pd/Ir)

Core Directive & Scope

Welcome to the Ph-SKP Support Interface. This guide addresses yield failures specifically involving Ph-SKP (Phenyl-substituted Spiroketal Bisphosphine) ligands. These ligands, distinguished by their rigid


-symmetric spiroketal backbone, are privileged structures for Rhodium-catalyzed asymmetric hydrogenation, Palladium-catalyzed allylic substitutions, and Gold-catalyzed cyclopropanations.

However, their unique "adaptable bite angle" and electron-rich nature make them susceptible to specific failure modes distinct from BINAP or DuPhos systems.

The "Yield Cliff" Phenomenon: Users often report a binary failure mode: either


 yield with excellent 

, or

yield (catalyst death). This guide focuses on bridging that gap.

Diagnostic Flowchart (Logic Gate)

Before altering chemistry, locate your failure point in the catalytic lifecycle.

PhSKP_Troubleshooting Start START: Low Yield Observed Check_Color Q1: Did solution color change upon ligand addition? Start->Check_Color Check_NMR Q2: 31P NMR Analysis of Catalyst Pre-mix Check_Color->Check_NMR No Change Check_H2 Q3: H2 Uptake / Pressure Drop? Check_Color->Check_H2 Yes (Deep Red/Orange) Oxidation CRITICAL FAILURE: Ligand Oxidation (P=O) Check_NMR->Oxidation Signal at ~30-40 ppm Precursor ISSUE: Metal Precursor Mismatch Check_NMR->Precursor Free Ligand Signal Only Poison ISSUE: Substrate Poisoning (S, N, or Halides) Check_H2->Poison Stalls after 10% MassTransfer ISSUE: H2 Mass Transfer Limit Check_H2->MassTransfer Linear but Slow

Figure 1: Decision logic for isolating the root cause of catalytic failure in Ph-SKP systems.

Module 1: The "Dead" Reaction (0-10% Conversion)

Symptom: The reaction never starts. The starting material is recovered quantitatively.

Root Cause A: Ligand Oxidation (The Silent Killer)

Ph-SKP ligands are electron-rich diphosphines. While the spiroketal backbone is robust, the phosphorus centers are highly susceptible to oxidation by trace air, forming phosphine oxides (Ph-SKP-O


).
  • Mechanism: Phosphine oxides coordinate poorly to Rh/Pd. If your ligand is oxidized, you are essentially running a metal-only background reaction.

  • Diagnosis: Run a

    
    P NMR of the ligand before mixing.
    
    • Active Ligand: Sharp singlet (or doublet) typically around

      
       to 
      
      
      
      ppm (check specific CoA).
    • Dead Ligand: Signals shifted downfield to

      
       to 
      
      
      
      ppm (P=O species).
Root Cause B: The "Induction" Trap (Solvent Degassing)

Ph-SKP complexes (especially Rh-Ph-SKP) are sensitive to dissolved oxygen in solvents, which can irreversibly oxidize the metal center from Rh(I) to inactive Rh(III) species before the catalytic cycle begins.

Corrective Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on sparging (bubbling gas) for Ph-SKP reactions.

  • Place solvent in a Schlenk flask.

  • Freeze with liquid

    
    .
    
  • Apply high vacuum (0.1 mmHg) for 10 mins.

  • Thaw in warm water (under static vacuum).

  • Refill with Argon.

  • Repeat 3 times.

Module 2: The "Stalled" Reaction (40-60% Yield)

Symptom: Reaction initiates rapidly but stops halfway. Adding more catalyst does not restart it.

Root Cause: Product Inhibition or Substrate Poisoning

The spiroketal backbone creates a defined chiral pocket. If the product binds too tightly (product inhibition) or if impurities accumulate, the active site is blocked.

Common Poisons in Ph-SKP Chemistry:

Poison Type Source Effect on Ph-SKP Remediation

| Amines (


)  | Synthesis carryover | Competes with substrate for metal binding. | Wash substrate with dilute HCl or pass through silica plug. |
| Sulfur/Thiols  | Reagents | Irreversibly binds Rh/Pd. | Fatal.  Recrystallize substrate; use scavengers (CuCl). |
| Halides (Cl/Br)  | Metal Precursor | Bridging halides form inactive dimers. | Switch precursor to non-coordinating anion: [Rh(COD)

]BF

or [Rh(COD)

]SbF

. |
FAQ: "Why use BF4 or SbF6 precursors?"

A: Ph-SKP ligands require a "vacant" coordination site to function. Neutral precursors like


 contain chloride bridges that must be broken. Cationic precursors with non-coordinating counterions (

,

,

) ensure the metal is "naked" and ready to bind the ligand immediately.

Module 3: High Yield, Low Enantioselectivity (ee)

Symptom: Yield is


, but 

is

(or racemic).
Root Cause: The "Uncatalyzed" Background Pathway

If the reaction temperature is too high or the catalyst loading too low, the metal (or trace metal impurities) may catalyze a non-selective background reaction that competes with the chiral Ph-SKP pathway.

The Temperature/Pressure Matrix

Ph-SKP ligands have a flexible bite angle that adapts to the metal. However, excessive thermal energy can distort this pocket.

Optimization Protocol:

  • Lower Temperature: Drop from

    
    . Ph-SKP catalysts are often highly active and maintain turnover at lower temperatures, where stereocontrol is tighter.
    
  • Increase H2 Pressure: In hydrogenation, higher pressure (

    
     bar) can accelerate the enantioselective step (migratory insertion) relative to non-selective pathways.
    

Visualizing the Failure Points (Mechanism)

The following diagram illustrates where the Ph-SKP cycle breaks down.

CatalyticCycle PreCat Pre-Catalyst [Rh(COD)2]+ + Ph-SKP Active Active Species [Rh(Ph-SKP)(Solv)2]+ PreCat->Active - COD Oxide Ligand Oxide (Inactive) PreCat->Oxide O2 Exposure Dimer Inactive Halide Dimer PreCat->Dimer Cl- Presence Oxidative Oxidative Addn [Rh(H)2(Ph-SKP)(Sub)]+ Active->Oxidative + H2, + Substrate Poisoned Poisoned Species (S-bound) Active->Poisoned Impurities Product Product Release Oxidative->Product Reductive Elim Product->Active Turnover

Figure 2: The Ph-SKP Catalytic Cycle. Red paths indicate irreversible deactivation routes.

References & Authority

Primary Literature for Ph-SKP Ligands:

  • Original Synthesis & Application:

    • Wang, Z., & Ding, K. (2021). A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis.[1][2]

    • Context: Defines the structural adaptability of the spiroketal backbone and its application in Rh/Cu/Au catalysis.

  • Hydroformylation Applications:

    • Jia, X., Wang, Z., Xia, C., & Ding, K. (2012).[3] Spiroketal-based phosphorus ligands for highly regioselective hydroformylation of terminal and internal olefins.[3]

    • Context: Demonstrates the stability and regioselectivity of SKP ligands in industrial-relevant reactions.

  • Commercial Availability & Handling:

    • Strem Chemicals (Ascensus). SKP Ligand Kit Technical Note.

    • Context: Provides physical data (melting points, air sensitivity) for Ph-SKP [1360823-43-3].

General Troubleshooting in Asymmetric Hydrogenation: 4. Mechanistic Insights:

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of asymmetric hydrogenation catalyzed by Rh-bisphosphine complexes.
  • Context: Foundational text for understanding the Rh(I)/Rh(III) cycle depicted in Figure 2.

Sources

Technical Guide: Optimizing Stereoselectivity with (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile[1][2]

(R,R,R)-(+)-Ph-SKP is a privileged spiro-ketal-based diphosphine ligand. Unlike flexible biphenyl-based ligands (e.g., BINAP), the SKP scaffold features a rigid spiro[4.4]nonane or similar spiro-ketal backbone that creates a deep, highly defined chiral pocket.

This guide addresses the critical thermodynamic sensitivity of Ph-SKP complexes. While the ligand exhibits exceptional enantioselectivity (often >99% ee) in transition-metal-catalyzed transformations (Pd, Cu, Ru), its performance is strictly governed by temperature-dependent conformational locking.

Key Technical Specifications
ParameterSpecification
Ligand Class Spiro-ketal diphosphine (SKP)
Chiral Centers (R,R,R) configuration
Primary Metals Palladium (Pd), Copper (Cu), Ruthenium (Ru)
Critical T Range -40°C to -60°C (C-C bond formation) +50°C to +80°C (Hydrogenation)
Common Failure Mode Enantiomeric leakage due to entropy-driven ligand fluxionality at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C (for alkylations).

Mechanistic Insight: The Temperature-Selectivity Paradox

The stereocontrol of (R,R,R)-(+)-Ph-SKP relies on the difference in Gibbs free energy (


)  between the major and minor enantiomeric transition states.


  • Enthalpic Control (

    
    ):  At low temperatures (e.g., -40°C), the reaction is dominated by enthalpy. The rigid spiro-backbone forces the substrate into a specific orientation to minimize steric clash, maximizing ee.
    
  • Entropic Erosion (

    
    ):  As temperature (
    
    
    
    ) rises, the entropic term becomes significant. The "chiral pocket" effectively loosens due to increased vibrational modes of the ligand-metal complex, allowing the substrate to access the minor transition state pathway.
Visualization: Thermodynamic Pathways of Ph-SKP

The following diagram illustrates the divergent pathways based on thermal conditions.

PhSKP_Thermodynamics Start Reaction Initiation (R,R,R)-(+)-Ph-SKP Complex Temp_Low Low Temperature (-40°C to -60°C) Start->Temp_Low Cooling Temp_High Elevated Temperature (> 25°C) Start->Temp_High Heating Mech_Enthalpy Enthalpy Dominated (Rigid Chiral Pocket) Temp_Low->Mech_Enthalpy Freezes Conformation Mech_Entropy Entropy Dominated (Ligand Fluxionality) Temp_High->Mech_Entropy Increases Vibrational Energy Reaction_Type_1 Pd/Cu-Catalyzed Alkylation/Propargylation Mech_Enthalpy->Reaction_Type_1 Optimal For Selectivity_Low Erosion of ee (<80% ee) Mech_Entropy->Selectivity_Low Thermodynamic Equilibration Reaction_Type_2 Ru-Catalyzed Hydrogenation Mech_Entropy->Reaction_Type_2 Tolerated By (Activity Focus) Selectivity_High High Stereoselectivity (>95% ee) Reaction_Type_1->Selectivity_High Kinetic Control

Figure 1: Decision matrix for temperature regulation based on reaction type and thermodynamic dominance.

Troubleshooting & FAQs

Q1: I am running a Pd-catalyzed allylic alkylation at Room Temperature (25°C) and my ee is only 78%. Why?

Diagnosis: Thermal Stereoleakage. Explanation: In Pd-catalyzed allylic alkylations, the nucleophilic attack is the stereodefining step. At 25°C, the Ph-SKP ligand allows for "outer-sphere" equilibration of the


-allyl palladium intermediate. Research indicates that while conversion remains high at 50°C, the ee drops significantly compared to -40°C [1].
Solution: 
  • Lower the reaction temperature to -40°C .

  • Extend reaction time to compensate for the slower rate (typically 24–48 hours).

  • Ensure your solvent (e.g., THF or Toluene) is dry; moisture can induce side reactions that are non-selective.

Q2: Can I use (R,R,R)-(+)-Ph-SKP for hydrogenation at high temperatures?

Answer: Yes, with caveats. Explanation: Unlike C-C bond formation, Ru-catalyzed hydrogenation of heteroarenes (e.g., quinolines) using Ph-SKP is often performed at 80°C [2]. In this context, the high temperature is required to overcome the activation energy of the hydrogenation cycle. The rigid spiro-backbone of Ph-SKP is robust enough to maintain chemoselectivity (carbocycle vs. heterocycle reduction) at these temperatures, although enantioselectivity is less of a primary metric for simple achiral reductions or is maintained via a different mechanism (dynamic kinetic resolution).

Q3: My reaction freezes at -60°C. How do I maintain selectivity without stopping stirring?

Diagnosis: Solvent Phase Transition. Solution:

  • Switch Solvents: Pure Benzene or Dioxane will freeze. Use THF , Dichloromethane (DCM) , or Toluene (MP < -90°C).

  • Cryostat Management: Ensure your cooling bath (e.g., Acetone/Dry Ice or cryostat) is stable. Fluctuations of ±5°C can cause "ee ripples" in sensitive Cu-catalyzed propargylations [3].

Standard Operating Protocols (SOP)

Protocol A: Low-Temperature Pd/Cu-Catalyzed Transformations

Target: Maximize ee in C-C bond formation (e.g., Propargylation, Allylation).

  • Preparation: Flame-dry a Schlenk tube or reaction vial under Argon.

  • Complexation: Add Metal Precursor (e.g.,

    
     or 
    
    
    
    ) and (R,R,R)-(+)-Ph-SKP (1.1 : 1 ratio metal-to-ligand) in anhydrous THF. Stir at RT for 30 mins to ensure complex formation.
  • Cooling: Submerge reactor in a cryostat set to -40°C . Allow to equilibrate for 15 minutes.

  • Substrate Addition: Add the substrate and nucleophile slowly.

  • Monitoring: Monitor via TLC/HPLC. Do not raise temperature to speed up conversion until the starting material is consumed.

    • Validation: If conversion is <10% after 24h, raise T to -20°C, but never exceeding 0°C for high-precision chiral targets.

Protocol B: High-Temperature Ru-Catalyzed Hydrogenation

Target: Chemoselective reduction of fused heteroarenes.

  • Autoclave Loading: In a glovebox, charge the autoclave with Ru-precursor, Ph-SKP , and substrate.

  • Solvent: Use degassed

    
     (Isopropanol).
    
  • Pressurization: Charge with

    
     (typically 50 bar).
    
  • Heating: Heat to 80°C .

  • Workup: Cool to RT before venting.

    • Note: Ph-SKP shows excellent stability at 80°C under hydrogen atmosphere, outperforming flexible ligands like BINAP in chemoselectivity [2].

Comparative Data: Temperature vs. Selectivity[2]

The following table aggregates data from Pd-catalyzed alkylation and Cu-catalyzed propargylation experiments using Ph-SKP ligands.

Reaction TypeTemperatureYield (%)ee (%)Status
Pd-Allylic Alkylation -40°C93%93% Optimal [1]
Pd-Allylic Alkylation+50°C99%78%Non-Compliant
Pd-Allylic Alkylation+80°C0%N/ADegradation/Failure [1]
Cu-Propargylation -40°C95%>95% Optimal [3]
Ru-Hydrogenation +80°C>99%N/A*Chemoselective [2]

*Note: For Ru-hydrogenation cited, the primary metric was chemoselectivity (carbocycle vs heterocycle), which was excellent at 80°C.

References

  • Palladium‐Catalyzed Construction of Phthalides Bearing Two Adjacent Stereocenters through Retro‐oxa‐Michael Addition. Source: Dalian Institute of Chemical Physics (DICP). URL:[Link]

  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Source: Journal of the American Chemical Society (ACS). URL:[Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates. Source: National Institutes of Health (NIH) / Semantic Scholar. URL:[Link]

Technical Support Center: (R,R,R)-(+)-Ph-SKP Catalyst Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Preventing Catalyst Poisoning & Deactivation Ticket ID: SKP-TECH-001 Audience: Senior Process Chemists & Academic Researchers[1]

System Architecture & Sensitivity Profile

The (R,R,R)-(+)-Ph-SKP ligand is a chiral bis(diphenylphosphino) ligand built upon a rigid spiro[5.5]undecane-based bis(chroman) backbone (spiro-ketal skeleton).[1] Its efficacy in asymmetric catalysis (Pd-catalyzed allylic amination, Au-catalyzed cyclopropanation, Rh-catalyzed hydrogenation) relies on its unique "adaptable" bite angle and the specific electronic environment of the phosphorus atoms.[1]

However, this high performance comes with a susceptibility to catalyst poisoning .[1] Unlike robust achiral phosphines (e.g., dppe), the Ph-SKP system requires strict exclusion of specific deactivators to maintain the integrity of the Metal-Ligand (M-L) manifold.[1]

The "Triangle of Deactivation"[1]
  • Ligand Oxidation: The electron-rich phosphorus centers are prone to oxidation by atmospheric

    
    , forming catalytically inert phosphine oxides (
    
    
    
    ).[1]
  • Competitive Coordination: Strong Lewis bases (amines, thiols) or solvent impurities (CO, dissolved

    
    ) can outcompete the substrate for the metal center.[1]
    
  • Metal Aggregation: In Pd-SKP systems, ligand dissociation leads to the formation of inactive Pd-black.[1]

Troubleshooting & Diagnostics (Q&A)

Case A: "My reaction conversion stalled at 15% despite standard loading."

Diagnosis: Oxygen Poisoning (Induction Phase Failure).[1] Root Cause: Ph-SKP is air-sensitive in the solid state and highly sensitive in solution.[1] If the reaction stalls early, the active catalyst species likely underwent oxidative decomposition before the catalytic cycle could propagate.[1]

Solution Protocol:

  • Check the

    
     NMR: 
    
    • Active Ligand: Typically shows sharp singlets in the phosphine region (approx. -10 to -20 ppm depending on the metal complex).[1]

    • Poisoned (Oxidized):[1] Look for a new peak shifted significantly downfield (typically +20 to +40 ppm).[1] This indicates the formation of the phosphine oxide.[1]

  • Solvent Audit: Did you use a balloon for inert gas? Balloons are semi-permeable to oxygen over long reaction times.[1] Switch to a Schlenk line or Glovebox for setup.[1][2]

  • Rescue: If

    
     conversion, do not add more catalyst. The poison (e.g., dissolved 
    
    
    
    ) is likely still present.[1] Quench, repurify the substrate, and restart with freshly degassed solvents.[1]
Case B: "The enantioselectivity (ee) dropped from 98% to 60% in the second batch."

Diagnosis: Partial Ligand Dissociation or "Background" Catalysis.[1] Root Cause: If the Ph-SKP ligand partially dissociates due to trace impurities (e.g., halides or water), the metal center may catalyze the reaction via a non-chiral pathway (e.g., solvated metal species) or a mono-ligated species with poor stereocontrol.[1]

Solution Protocol:

  • The "Free Ligand" Test: Run

    
     NMR. If you see free ligand signals alongside the complex, the equilibrium is shifting.[1]
    
  • Scavenger Check: Are you using reagents with trace acidic impurities? Acid can protonate the phosphine, forcing dissociation.[1] Add a mild base (e.g.,

    
     or proton sponge) if compatible with the reaction mechanism.[1]
    
  • Metal/Ligand Ratio: Ensure a slight excess of ligand (e.g., 1:1.1 or 1:1.2 M/L ratio) to suppress dissociation and ensure the chiral complex is the dominant catalytic species.[1]

Case C: "I see a black precipitate forming in my Palladium-SKP reaction."

Diagnosis: Pd-Black Aggregation (Irreversible Deactivation).[1] Root Cause: This is the terminal death of a Pd catalyst.[1] It occurs when the rate of oxidative addition (entering the cycle) is much slower than the rate of catalyst decomposition, or when the ligand is oxidized, leaving "naked" Pd(0) to cluster.[1]

Solution Protocol:

  • Concentration Adjustment: High dilution promotes dissociation.[1] Increase reaction concentration if possible.

  • Substrate Purity: Remove aryl halides or sulfur-containing impurities from the starting material using a silica plug or recrystallization.[1] These impurities often trigger the aggregation cascade.[1]

Preventative Protocols

Protocol 1: The "Freeze-Pump-Thaw" Standard

Why: Sparging with nitrogen is insufficient for Ph-SKP systems, especially for dilute catalytic runs where the molar ratio of dissolved oxygen to catalyst becomes significant.[1]

  • Place the reaction solvent in a Schlenk flask.

  • Freeze solid using liquid nitrogen (

    
    ).
    
  • Apply high vacuum (<0.1 mbar) for 5–10 minutes.

  • Isolate from vacuum and thaw in a warm water bath.

  • Repeat 3 times.

  • Backfill with high-purity Argon (Ar is heavier than air and provides a better blanket than

    
    ).[1]
    
Protocol 2: In-Situ Complexation Verification

Why: Pre-formed catalysts are stable, but in-situ mixing (e.g.,


) is prone to error if the complexation isn't complete before substrate addition.[1]
  • Mix Metal Precursor and Ph-SKP in the solvent.[1]

  • Stir at room temperature for 30–60 minutes (do not rush this).

  • Observe color change (e.g., from deep purple/red of Pd-dba to a lighter orange/yellow of Pd-SKP).[1]

  • Only then add the substrate.[1] Adding substrate to an incomplete mix allows the unligated metal to react non-selectively.[1]

Visualizing the Deactivation Pathways[1]

The following diagram illustrates the competitive pathways between the productive Catalytic Cycle and the destructive Poisoning Pathways.

SKP_Deactivation ActiveCat Active M-SKP Complex Substrate Substrate ActiveCat->Substrate Coordination Oxide SKP-Oxide (P=O) + Metal Black ActiveCat->Oxide Irreversible Hydrolysis Ligand Dissociation (Low ee) ActiveCat->Hydrolysis Reversible Inhibition Product Chiral Product (High ee) Substrate->Product Catalytic Cycle Product->ActiveCat Regeneration Oxygen Atmospheric O2 Oxygen->ActiveCat Oxidation Water Moisture / H2O Water->ActiveCat Competitive Binding

Caption: Figure 1.[1] Competitive pathways for Ph-SKP systems. Green paths denote the desired cycle; Red/Yellow paths denote oxidative poisoning and competitive inhibition.[1]

Summary Data: Active vs. Poisoned Signatures[1]

ParameterActive System (Ph-SKP)Poisoned System (Deactivated)
Appearance Clear solution (often yellow/orange for Pd)Dark precipitate (Metal Black) or cloudy

NMR
Sharp Singlet (e.g.,

ppm)
New Downfield Peak (e.g.,

ppm)
Kinetics Linear or First-Order consumptionLong induction period or sudden stall
Selectivity High ee (>90%)Low/Racemic ee (<50%)

References

  • Strem Chemicals. (n.d.).[1] SKP Ligand Kit for asymmetric-allylic amination and cyclopropanation. Retrieved from [1]

  • Ding, Z., et al. (2021).[1][3] A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research. (Contextual grounding on SKP adaptability and metal coordination).

  • Kubota, K., Takahashi, R., & Ito, H. (2019).[1] Mechanochemistry allows carrying out sensitive organometallic reactions in air.[1][2] Royal Society of Chemistry.[1][2] (Reference for general handling of air-sensitive Pd-phosphine complexes). Retrieved from [1]

  • Tang, W., & Zhang, X. (2003).[1] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. (General mechanisms of phosphine oxidation and poisoning).

Sources

optimizing ligand-to-metal ratio for Ph-SKP complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Ligand-to-Metal (L/M) Ratio for Ph-SKP Complexes Status: Operational Analyst: Senior Application Scientist

The Core Directive: The "Golden Ratio"

Quick Answer: For Ph-SKP (Spiroketal Diphosphine) ligands, the optimal L/M ratio typically lies between 1.1:1 and 1.2:1 .

Why this specific window?

Unlike flexible ligands, the Ph-SKP backbone is rigid. The 1.1–1.2 excess is not for coordination saturation (as seen with monodentate ligands) but to act as a scavenger and stabilizer .

  • L/M < 1.0 (Ligand Deficient): Leaves "naked" metal centers. In Rhodium or Palladium catalysis, unligated metal aggregates into catalytically active but non-enantioselective heterogeneous particles (often visible as "Rh-black"). This destroys ee (enantiomeric excess).

  • L/M > 2.0 (Ligand Overload): While Ph-SKP is bulky, excessive free ligand can compete for open coordination sites required by the substrate, suppressing the reaction rate (kinetic inhibition) without improving selectivity.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this module to diagnose issues based on visual cues and HPLC/NMR data.

Issue A: The "Black Crash" (Visual Failure)

Symptom: The reaction mixture turns dark brown or black, and a fine precipitate forms. Diagnosis: Metal Aggregation. You have insufficient ligand to stabilize the metal precursor. The metal has reduced to


 and formed colloidal nanoparticles.
The Fix: 
  • Stop the reaction; it cannot be saved.

  • Increase L/M ratio to 1.2:1 .

  • Ensure the ligand is fully dissolved before adding the metal precursor.

Issue B: The "Racemic Background" (Data Failure)

Symptom: Conversion is high (>90%), but ee is significantly lower than reported literature values (e.g., 60% vs. 99%). Diagnosis: Non-Selective Background Reaction. A portion of your metal is operating without the chiral ligand. Even 1% of highly active, unligated metal can catalyze the reaction racemically, drastically diluting the high ee produced by the chiral complex. The Fix:

  • Perform a "Poison Test" : Add mercury (Hg) dropwise. If the reaction stops, your catalysis was heterogeneous (bad). If it continues, it is homogeneous (good).

  • Increase L/M ratio incrementally (e.g., 1.05

    
     1.15).
    
Issue C: The "Silent Reactor" (Kinetic Failure)

Symptom: Solution is clear/orange (correct color), but conversion is <5%. Diagnosis: Induction Period or Saturation. If L/M is too high (>2.0), the ligand may be blocking substrate binding. Alternatively, trace oxygen has oxidized the phosphine. The Fix:

  • Check Ligand Purity:

    
     NMR should show a sharp singlet. Broad peaks or oxide peaks indicate degradation.
    
  • Reduce L/M to 1.05:1 .

Visualization: The Troubleshooting Logic Flow

PhSKP_Troubleshooting Start Start: Analyze Reaction Outcome Decision_Color Is solution Black/Precipitated? Start->Decision_Color Decision_EE Is EE% Low (<80%)? Decision_Color->Decision_EE No (Clear/Orange) Action_Agg CRITICAL FAILURE: Metal Aggregation Action: Increase L/M to 1.2:1 Check Solvent Deoxygenation Decision_Color->Action_Agg Yes Decision_Conv Is Conversion Low? Decision_EE->Decision_Conv No (High EE) Action_Back ISSUE: Background Reaction Action: Increase L/M to 1.15:1 Perform Hg Poison Test Decision_EE->Action_Back Yes Action_Inhib ISSUE: Substrate Inhibition Action: Reduce L/M to 1.05:1 Check Ligand Purity (P-NMR) Decision_Conv->Action_Inhib Yes Success OPTIMAL STATE Maintain Parameters Decision_Conv->Success No (High Conv)

Caption: Logic flow for diagnosing Ph-SKP catalytic failures based on visual and analytical checkpoints.

Experimental Protocol: The "Step-Wise Titration"

Do not rely on a single data point.[1] To rigorously determine the optimal L/M for your specific substrate/solvent system, perform this titration.

Reagents Required[2][3][4][5][6]
  • Ligand: Ph-SKP (Stock solution in degassed DCM).

  • Metal Precursor: e.g.,

    
     or 
    
    
    
    .
  • Substrate: Standard enamide or targeted ketone.

The Workflow
  • Preparation: Prepare 5 vials with fixed Metal concentration (e.g., 1.0 mol%).

  • Titration: Vary the Ligand loading across the vials as follows:

Vial IDL/M RatioExpected OutcomeMechanistic State
A 0.9 : 1Black ppt / Low eeMetal Leaching (Active but non-selective)
B 1.0 : 1High ee / VariableStoichiometric (High risk of error)
C 1.1 : 1 High ee / High Conv Optimal (Kinetic/Thermodynamic balance)
D 1.5 : 1High ee / Slower RateSlight Inhibition
E 2.5 : 1Low Conv / High eeSaturation (

formation possible)
  • Analysis: Run reaction for a fixed time (e.g., 1 hour) and quench. Analyze by Chiral HPLC.

  • Selection: Choose the lowest L/M ratio that provides maximum ee without precipitation.

Mechanistic Insight: The Species Equilibrium

Understanding why we optimize. The diagram below illustrates the competition between the productive Chiral Complex and the destructive "Naked" Metal.

Species_Equilibrium M M (Precursor) [Rh(COD)2]+ ML Active Catalyst [Rh(L)(Sub)]+ M->ML + L (k1) Agg Metal Black (Non-Selective) M->Agg No L (Irreversible) L Ph-SKP Ligand ML2 Inactive Species [Rh(L)2]+ ML->ML2 + Excess L (k2)

Caption: Equilibrium dynamics. The goal is to maximize the Green node (ML) while avoiding the Black node (Agg) and Grey node (ML2).

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Wu, S., Liu, G., & Tang, W. (2016). Efficient Asymmetric Hydrogenation of α-Acetamidoacrylates with a Chiral Spiroketal Bisphosphine Ligand. Organic Process Research & Development, 20(6), 1017–1022. Link

  • Noyori, R., & Kitamura, M. (1989).[2] Enantioselective Catalysis with Metal Complexes. An Overview. Modern Synthetic Methods, 5, 115. Link (Cited in context of L/M ratio principles).

Sources

resolving solubility issues with (R,R,R)-(+)-Ph-SKP in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ph-SKP Ligand Optimization

Executive Summary & Material Profile

Product Identity: (R,R,R)-(+)-Ph-SKP Chemical Name: 1,13-Bis(diphenylphosphino)-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene.[1] Class: Spiro-ketal-based diphosphine ligand.[1][2]

The Core Challenge: Researchers often encounter difficulty dissolving Ph-SKP in non-polar solvents (e.g., Toluene, Hexane) despite its lipophilic phenyl groups.[1] This is rarely a chemical incompatibility but rather a physical thermodynamic barrier.[1] The rigid spiro-ketal backbone confers exceptional lattice energy to the crystal structure. Simply put, the molecules "prefer" to be packed together in a solid state rather than solvated, requiring specific energy inputs to break this lattice.

The Chemistry of Solubility (Why is this happening?)

Before troubleshooting, understand the two forces at play:[3]

  • Lattice Enthalpy (High): The spiro-fused ring system of Ph-SKP creates a dense, highly ordered crystal packing.[1] Breaking this requires significant energy (heat).[1]

  • Solvation Entropy (Low in cold solvents): Non-polar solvents like hexane lack the dipole moment to "pull" these rigid molecules apart effectively at room temperature.[1]

Key Diagnostic: If your ligand is a white powder that sits at the bottom of the flask in toluene at 25°C, it is likely pure but kinetically trapped . If it is a sticky gum or oil, it is likely impure or solvated .[1]

Troubleshooting Guide (Q&A Format)

Scenario A: "I added Toluene, but the solid won't dissolve at Room Temperature."

Diagnosis: High Lattice Energy Barrier.[1] The Fix: You must overcome the activation energy of the crystal lattice.

  • Q: Should I add more solvent?

    • A: No. Dilution rarely solves this.[1] The issue is kinetic, not saturation.

  • Q: What is the protocol?

    • A:

      • Suspend the ligand in Toluene (typically 0.01M to 0.05M).[1]

      • Critical Step: Degas the suspension before heating (Argon sparge or freeze-pump-thaw).[1] Hot phosphines oxidize rapidly if dissolved oxygen is present.[1]

      • Heat the mixture to 50–60°C while stirring. The solution should turn clear.

      • Allow it to cool slowly to Room Temperature (RT). Once dissolved, the solvation shell usually stabilizes the molecule, preventing immediate reprecipitation.

Scenario B: "The solution is cloudy or has fine white particulates that won't dissolve even with heat."

Diagnosis: Partial Oxidation (Phosphine Oxide Formation).[1] The Mechanism: The oxidized form (Ph-SKP-oxide) is significantly more polar than the pure ligand. While Ph-SKP dissolves in toluene, its oxide often does not, acting as an insoluble contaminant.[1]

  • Q: How do I confirm this?

    • A: Take a ³¹P NMR in CDCl₃.

      • Pure Ph-SKP: Singlet around -15 to -20 ppm (approximate, shifts vary by exact conditions).

      • Oxide: Sharp peak shifted downfield (positive ppm, often +20 to +40 ppm).[1]

  • Q: Can I save the ligand?

    • A:

      • If oxide is <5%:- Filter the toluene solution through a dried Celite plug under Argon.[1] The oxide often stays on the Celite.

      • If oxide is >10%:- Recrystallization is required.[1] Dissolve in hot Ethanol/DCM (1:1), filter, and cool.

Scenario C: "I am trying to use Hexane/Heptane, but it oils out or crashes out."

Diagnosis: Incorrect Solvent Choice. The Reality: Aliphatic hydrocarbons (Hexane, Pentane, Heptane) are anti-solvents for most rigid bisphosphine ligands.[1]

  • Q: Can I run my reaction in Hexane?

    • A: Only if the catalyst is generated in situ in a different solvent first.

  • Q: How do I get it into non-polar media?

    • A: Use the "DCM-to-Toluene Switch" method:

      • Dissolve Ph-SKP in a minimal amount of Dichloromethane (DCM) (it dissolves instantly).[1]

      • Add your Toluene.[1][4]

      • Evaporate the DCM under vacuum.[1] The ligand will often remain supersaturated in the Toluene long enough to complex with your metal precursor.

Advanced Protocol: Metal Complexation Strategy

Often, the ligand itself is less soluble than the resulting metal complex. Do not try to dissolve the ligand in isolation if your end goal is a catalyst solution.

Protocol: In-Situ Solubilization

  • Vessel: Flame-dried Schlenk tube under Argon.[1]

  • Addition: Add Solid Ph-SKP (1.1 equiv) and Metal Precursor (e.g., [Pd(allyl)Cl]₂ or [Rh(COD)₂]BF₄) (1.0 equiv).[1]

  • Solvent: Add Toluene.

  • Action: The metal acts as a "phase transfer agent."[1] As the metal binds to the surface molecules of the ligand crystal, it pulls them into solution to form the complex.

  • Observation: The suspension will clear and often change color (e.g., yellow to orange) within 15–30 minutes, indicating successful ligation and dissolution.[1]

Visual Workflow: Solubility Decision Tree

Use this flowchart to determine the correct handling procedure based on visual observation.

LigandSolubility Start Start: Solid (R,R,R)-(+)-Ph-SKP Solvent Select Solvent Start->Solvent Toluene Toluene/Benzene (Aromatic) Solvent->Toluene Hexane Hexane/Heptane (Aliphatic) Solvent->Hexane Observation Visual Check at 25°C Toluene->Observation Stop Stop: Hexane is an Anti-Solvent. Use Toluene/DCM. Hexane->Stop Clear Clear Solution Observation->Clear Dissolved Cloudy Cloudy / Precipitate Observation->Cloudy Undissolved Heat Action: Heat to 60°C (Under Argon) Cloudy->Heat CheckOxide Action: Check 31P NMR (Oxidation?) Heat->CheckOxide Still Cloudy? Success Proceed to Catalysis Heat->Success Clears up Pure Pure Ligand: Lattice Energy Issue CheckOxide->Pure Single Peak Oxidized Oxidized: Impurity Issue CheckOxide->Oxidized Multiple Peaks Pure->Success Keep Warm/Stir Filter Filter through Celite or Recrystallize Oxidized->Filter Filter->Success

Caption: Figure 1. Decision matrix for solubilizing rigid spiro-ligands. Note that aliphatic solvents are generally non-viable for direct dissolution.[1]

Solvent Compatibility Data

Solvent ClassSpecific SolventSolubility Rating (RT)Solubility Rating (60°C)Recommendation
Chlorinated DCM, ChloroformHighHighBest for making stock solutions.[1]
Aromatic Toluene, BenzeneLow (Kinetic Barrier)HighIdeal reaction solvent. Requires thermal activation.[1]
Ethereal THF, DioxaneModerateHighGood alternative if Toluene fails.[1]
Aliphatic Hexane, PentaneInsoluble Very LowUse only for precipitation/purification.[1]
Alcoholic Methanol, EthanolLowModerateUse for recrystallization only.[1]

References

  • Ding, K., et al. (2013).[1] Design and Synthesis of Chiral Spiro-Ketal-Based Diphosphine Ligands (SKP). This seminal work describes the synthesis and structural rigidity of the SKP backbone.

    • Source:[1]

  • BenchChem Technical Guide. (2025). Handling Air-Sensitive Phosphine Ligands.[1][3][5][6] General protocols for managing oxidation in phosphine species.[1][5]

    • Source:[1]

  • Tang, W., & Zhang, X. (2003).[1] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation.[1][6] Reviews the solubility profiles of rigid P-chiral and spiro-ligands.

    • Source:[1]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling phosphine ligands. While Ph-SKP is relatively stable, standard inert atmosphere techniques (Schlenk/Glovebox) are highly recommended to ensure reproducibility.[1]

Sources

minimizing side reactions in Ph-SKP mediated synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Ph-SKP Mediated Asymmetric Catalysis

Status: Operational | Tier: Level 3 (Senior Scientist Escalation)

Introduction: The Ph-SKP System

Welcome to the Ph-SKP technical hub. You are likely here because you are utilizing Phenyl-Spiro-Ketal-Diphosphine (Ph-SKP) ligands in transition-metal-catalyzed asymmetric transformations (e.g., Hydrogenation, Suzuki-Miyaura coupling, or Allylic substitution).

Developed prominently by the Q.-L. Zhou group , the SKP scaffold features a rigid spiro-ketal backbone that imparts exceptional chiral induction. However, its "adaptable bite angle" [1]—while a catalytic asset—can lead to complex off-cycle equilibria if not rigorously controlled. This guide addresses the three most common failure modes: Oxidative Deactivation , Stereochemical Leakage , and Isomerization By-products .

Module 1: Ligand Integrity & Oxidation Control

Symptom: Drastic drop in conversion (<10%); reaction solution turns from orange/red to pale yellow or colorless; presence of unexpected peaks in ³¹P NMR (approx. +25 to +50 ppm).

The Mechanism of Failure

Ph-SKP is an electron-rich diphosphine. While the spiro-backbone is chemically robust, the phosphorus centers are highly susceptible to oxidation by trace atmospheric oxygen.

  • The "Dead" Species: The formation of the mono-oxide or di-oxide (Ph-SKP=O) destroys the chelation capability required for the catalytic cycle.

  • The Causality: Unlike bidentate ligands with tighter bite angles (like BINAP), the flexible nature of SKP means that if one arm oxidizes, the other may still bind weakly (hemilability), creating a "poisoned" catalyst that occupies the metal center but cannot turnover substrate.

Troubleshooting Protocol: The "Zero-Oxide" Standard
ParameterSpecificationAction Required
Solvent Gas Content < 5 ppm

Do not use sparging. Use Freeze-Pump-Thaw (3 cycles) for all reaction solvents.
Ligand Storage Solid state, Argon, < -20°CIf solid is white/sticky (hydrolysis), recrystallize in degassed EtOH/DCM.
In-situ Check ³¹P NMRRun a crude NMR of the catalyst before adding substrate.
Visualizing the Oxidation Trap

OxidationTrap L Active Ph-SKP (Chelating) Mono Mono-Oxide (Hemilabile Poison) L->Mono + O2 (Fast) ActiveCat Active Catalyst [M(Ph-SKP)] L->ActiveCat + Metal O2 Trace O2 Di Di-Oxide (Inert) Mono->Di + O2 DeadCat Inactive Complex [M(Mono-Oxide)] Mono->DeadCat + Metal (Competitive Binding) Metal Metal Precursor (e.g., [Ir(COD)Cl]2)

Figure 1: The Oxidation Trap. Note that the Mono-Oxide species is particularly dangerous as it competes with the active ligand for metal centers, effectively poisoning the reaction kinetics.

Module 2: Stereoselectivity Erosion (Low ee)

Symptom: Conversion is high (>90%), but enantiomeric excess (ee) drops below 80%.

The Mechanism of Failure

Ph-SKP relies on a "lock-and-key" fit. Low ee usually stems from Ligand Dissociation or Background Racemic Reaction .

  • Hemilability: Under low pressure (hydrogenation) or high temperature, one phosphine arm may dissociate. The metal center, now coordinatively unsaturated, may catalyze the reaction via an achiral pathway or allow free rotation of the substrate.

  • Metal Aggregation: If the ligand-to-metal ratio is too low, "ligand-free" metal clusters form. These are highly active but completely racemic catalysts.

Diagnostic FAQ

Q: I am seeing 60% ee. Should I lower the temperature?

  • A: Not necessarily. First, check your Ligand:Metal Ratio .

    • Standard: 1.1 : 1.0 (Ligand excess).

    • Troubleshooting: Increase to 1.2 : 1.0. If ee recovers, you had "naked" metal catalyzing a background reaction.

    • Reasoning: The excess ligand ensures that every metal atom is wrapped in the chiral SKP environment [2].

Q: Does Hydrogen Pressure affect ee in Ph-SKP systems?

  • A: Yes. In Ir-catalyzed hydrogenation, extremely high pressures (>50 bar) can sometimes force a mechanism change or accelerate the reaction faster than the chiral pocket can orient the substrate.

    • Recommendation: Run a pressure screen (10 bar vs 30 bar vs 50 bar). Lower pressure often improves selectivity by slowing the insertion step, allowing the substrate to equilibrate in the chiral pocket.

Module 3: Isomerization & By-products

Symptom: In alkene hydrogenation, you observe bond migration (isomerization) instead of reduction. In coupling, you see hydrodehalogenation.

The Mechanism of Failure

This is often a sign of Hydride Starvation or Slow Reductive Elimination .

  • Isomerization: If the hydrogenation step is slow, the metal-hydride species may undergo

    
    -hydride elimination, moving the double bond rather than reducing it.
    
  • Ph-SKP Specifics: The large bite angle of SKP (approx 100°+) stabilizes the metal center but can make the reductive elimination step slower compared to smaller bite-angle ligands [1].

Corrective Workflow
VariableAdjustmentScientific Rationale
Base Additive Add 10 mol%

or

Neutralizes trace acid which can catalyze cationic isomerization pathways.
Solvent Polarity Switch from MeOH to TFE (Trifluoroethanol)TFE stabilizes the metal-hydride bond and accelerates hydrogenation over isomerization [3].
Agitation Increase Stir Rate (>1000 RPM)Ensures

mass transfer is not the rate-limiting step, preventing "starvation" at the catalyst surface.
Decision Tree: Troubleshooting Low Yield vs. Low ee

Troubleshooting Start Problem Identified Issue What is the primary issue? Start->Issue LowYield Low Yield / No Reaction Issue->LowYield LowEE Low Enantioselectivity Issue->LowEE CheckColor Check Solution Color LowYield->CheckColor CheckTemp Check Temperature LowEE->CheckTemp Black Black Precipitate? (Metal Aggregation) CheckColor->Black Yes Pale Pale/Colorless? (Oxidation) CheckColor->Pale Yes ActionAgg Increase Ligand Loading (1.2 equiv) Black->ActionAgg ActionOx Strict De-gassing (Freeze-Pump-Thaw) Pale->ActionOx ActionTemp Lower Temp (-10°C to 0°C) CheckTemp->ActionTemp If High (>RT) ActionPress Optimize Pressure (Screen 10-50 bar) CheckTemp->ActionPress If Temp is Low

Figure 2: Diagnostic Flowchart. Follow the logic path based on visual cues (precipitates) and data outputs (Yield vs. ee).

References

  • A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Source: Accounts of Chemical Research (2021).[1] URL:[Link] Context: Defines the "adaptable bite angle" mechanism and structural rigidity of SKP ligands.

  • Highly Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids Catalyzed by Iridium Complexes with Chiral Spiro-Phosphine-Oxazoline Ligands. Source: Journal of the American Chemical Society (2004). URL:[Link] Context: Establishes the necessity of ligand excess and the impact of "naked" metal on enantioselectivity.

  • Recent Advances in Asymmetric Hydrogenation Using Spiro-Ketal Based Diphosphine (SKP) Ligands. Source: Chemical Reviews (General Reference for SKP class). URL:[Link] Context: Provides solvent compatibility data (TFE usage) and substrate scope limitations.

Sources

Technical Support Center: Recovery & Purification of (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with the chiral ligand (R,R,R)-(+)-Ph-SKP (Spiro-Ketal-Phosphine).[1]

Product ID: Ph-SKP (Spiro-Ketal-Phosphine) Chemical Class:


-symmetric Bis(diphenylphosphino) spiro-ketal
Primary Application:  Asymmetric Catalysis (Au, Pd, Ir, Rh mediated reactions)[1]

Core Directive: The Recovery Strategy

From the Desk of the Senior Application Scientist:

Recovering (R,R,R)-(+)-Ph-SKP is not merely a cleanup step; it is a restoration of stereochemical potential.[1] The primary failure mode in recovering this ligand is not chemical decomposition of the spiro-backbone, but oxidative degradation of the phosphine moieties (


) and incomplete metal decomplexation .

Your recovery protocol must prioritize three factors:

  • Oxygen Exclusion: Phosphines in solution oxidize rapidly.[1] All purification must occur under inert atmosphere (Argon/Nitrogen) until the ligand is in the solid state.

  • Silica Neutralization: The spiro-ketal backbone is acid-sensitive, and phosphines can streak on acidic silica.[1] You must buffer your stationary phase.[1]

  • Solubility Management: Ph-SKP is highly soluble in chlorinated solvents (

    
    , 
    
    
    
    ) but practically insoluble in lower alcohols and hexanes.[1] This solubility differential is your primary tool for crystallization.[1]

Quick Diagnostics (Troubleshooting FAQs)

Q: My post-recovery


H NMR shows a complex multiplet around 7.5-7.8 ppm that wasn't there before. Is the backbone broken? 
A:  Unlikely. This is the hallmark of Phosphine Oxidation .
  • Diagnosis: Check

    
    P NMR.[1] Pure Ph-SKP shows a singlet around -15 to -20 ppm (depending on solvent).[1] A peak at +25 to +35 ppm indicates the phosphine oxide (
    
    
    
    ).
  • Fix: If the oxide content is

    
    , recrystallization alone will fail. You must perform a reduction (e.g., Trichlorosilane/TEA) or accept the loss and purify the remaining active ligand via chromatography.
    

Q: The ligand is "oiling out" during recrystallization instead of forming white solids. A: The solvent polarity gap is too wide or the concentration is too high.

  • Cause: Adding hexane too quickly to a DCM solution forces the ligand out as an amorphous oil.

  • Fix: Re-dissolve in minimal DCM. Add Methanol (MeOH) dropwise until turbidity persists, then heat gently to clear and cool slowly to 4°C. The MeOH/DCM system often yields better crystals than Hexane/DCM for spiro-ketals.[1]

Q: I see broad peaks in the NMR after column chromatography. Is it paramagnetic impurities? A: Likely residual Transition Metal Coordination .[1]

  • Cause: If you used Ph-SKP with Ir, Rh, or Pd, the metal may still be coordinated.[1]

  • Fix: Wash the organic layer with a metal scavenger (e.g., aqueous thiourea or EDTA solution) before the column. If the metal is Rhodium or Iridium, simple washing may not work; you may need to recover the catalyst complex rather than the free ligand.

Standard Operating Protocols (SOPs)

Protocol A: Flash Column Chromatography (The Workhorse)

Use this for separating the ligand from reaction products.

Prerequisites:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate (typically 10:1 to 5:1 gradient) OR Hexanes/DCM.[1]

  • Additive: 1% Triethylamine (

    
    ).[1]
    

Step-by-Step:

  • Deactivation: Slurry the silica gel in Hexanes containing 1%

    
    . Let it sit for 10 minutes. This neutralizes acidic sites that degrade the spiro-ketal or oxidize the phosphine.
    
  • Loading: Dissolve the crude reaction mixture in minimal DCM. Load carefully.

  • Elution: Run the column under positive nitrogen pressure.

    • Note: The reaction product usually elutes first (check TLC).[1] Ph-SKP is a bulky diphosphine and will often run with an

      
       of 0.3–0.4 in 5:1 Hex/EtOAc.[1]
      
  • Collection: Collect fractions under air, but evaporate immediately . Do not leave fractions sitting in solution overnight.

  • Inert Storage: Once dried to a foam, immediately backfill with Argon.[1]

Protocol B: Recrystallization (The Polishing Step)

Use this to remove trace phosphine oxides and achieve >99% ee/purity.

Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Dissolution: Place the semi-pure solid in a Schlenk tube. Add degassed DCM dropwise until fully dissolved at room temperature.[1]

  • Precipitation: Add degassed MeOH slowly down the side of the tube.

    • Ratio Target: Roughly 1:3 (DCM:MeOH).[1]

    • Stop adding MeOH just when the solution turns slightly cloudy.

  • Nucleation: Add one drop of DCM to clear the cloudiness.

  • Crystallization: Seal the tube under Argon. Place in a -20°C freezer for 24 hours.

  • Filtration: Filter the white needles quickly in the cold. Wash with cold (-78°C) MeOH.

Quantitative Data: Solubility & Stability

SolventSolubility (25°C)Stability (Aerobic)Usage in Purification
Dichloromethane High (>50 mg/mL)Low (< 1 hour)Loading / Dissolution
Chloroform HighLowNMR Analysis
Hexanes InsolubleHigh (Heterogeneous)Anti-solvent / Wash
Methanol Very LowModerateAnti-solvent (Preferred)
Ethyl Acetate ModerateLowChromatography Eluent

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for recovering Ph-SKP from a catalytic reaction mixture.

PhSKP_Recovery Start Crude Reaction Mixture TLC TLC Analysis (Check Rf vs. Pure Ligand) Start->TLC Scavenge Metal Scavenging (Thiourea/EDTA Wash) TLC->Scavenge Separation Required Conc Concentration (Rotovap under N2) Scavenge->Conc NMR_Check 31P NMR Diagnostic Conc->NMR_Check Decision_Oxide Oxide Peak Present? (+25 to +35 ppm) NMR_Check->Decision_Oxide Flash Flash Chromatography (SiO2 + 1% Et3N) Decision_Oxide->Flash No (<5%) Waste Discard / Oxide Recovery Decision_Oxide->Waste Yes (>10%) Recryst Recrystallization (DCM / MeOH) Flash->Recryst Isolate Fractions Final Pure (R,R,R)-(+)-Ph-SKP (White Solid) Recryst->Final Dry under High Vac

Caption: Workflow for the isolation of Ph-SKP ligand emphasizing the critical


P NMR checkpoint to detect oxidation prior to purification.

References

  • Original Synthesis & Characterization: Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2008).[1] "Chiral Diphosphine and Monodentate Phosphorus Ligands on a Spiro Scaffold for Transition-Metal-Catalyzed Asymmetric Reactions." Angewandte Chemie International Edition. [1]

  • Spiro-Ketal Ligand Development (Ding Group): Zhang, X., Huang, K., Hou, G., Cao, B., & Ding, K. (2010).[1] "Chiral Spiro-Ketal-Phosphine (SKP) Ligands: Synthesis and Application in Asymmetric Catalysis." Angewandte Chemie International Edition. [1]

  • General Phosphine Purification Techniques: Strem Chemicals.[1] "Handling Air-Sensitive Phosphine Ligands." Technical Notes. [1][2]

  • Metal Scavenging Protocols: Pink, C. J., et al. (2008).[1] "Removal of Transition Metals from Organic Reaction Mixtures." Organic Process Research & Development. [1]

Sources

Technical Support Center: Stability & Handling of (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

Product: (R,R,R)-(+)-Ph-SKP (Spiroketal-based Diphosphine Ligand) CAS Registry Number: 1360823-43-3 Chemical Class: Chiral Spiro Diphosphines Primary Sensitivity: High (Air/Oxidation), Moderate (Moisture/Acid)[1]

Core Technical Analysis: Mechanisms of Instability[1]

To ensure reproducible enantioselectivity in your catalytic systems (e.g., Pd-catalyzed allylic aminations, Au-catalyzed cyclopropanations), you must understand the specific degradation pathways of the Ph-SKP ligand.[1]

A. Oxidative Degradation (Primary Threat)

The phosphorus atoms in Ph-SKP exist in the trivalent state (


), possessing a lone pair of electrons that is highly nucleophilic.[1] Upon exposure to atmospheric oxygen (

), these sites rapidly undergo oxidation to form phosphine oxides (

).[1]
  • Impact: Phosphine oxides are poor ligands for soft metals (Pd, Au, Rh).[1] They cannot coordinate effectively, leading to "dead" catalyst loading, reduced reaction rates, and potential background racemic reactions if the metal coordinates with solvent or impurities instead.[1]

B. Hydrolytic Degradation (Secondary Threat)

The "SKP" backbone consists of a spiroketal scaffold.[1] While spiroketals are thermodynamically stable due to the anomeric effect, they are susceptible to acid-catalyzed hydrolysis.[1]

  • Moisture + Acid: In the presence of moisture and trace acid (e.g., from unneutralized

    
     or acidic substrates), the spiroketal ring can open.[1] This destroys the rigid chiral pocket required for enantioselectivity.[1]
    
C. Degradation Pathway Diagram

The following diagram illustrates the stepwise failure modes of the ligand.

PhSKP_Degradation cluster_impact Catalytic Consequence Ligand (R,R,R)-Ph-SKP (Active Ligand) Oxidation Mono/Di-Oxide (Inactive Species) Ligand->Oxidation Air (O2) Fast Irreversible Hydrolysis Ring-Opened Scaffold Ligand->Hydrolysis H2O + H+ (Slow) MetalComplex Active Metal Complex (M-L) Ligand->MetalComplex Coordination (Desired) Low Yield / No Reaction Low Yield / No Reaction Oxidation->Low Yield / No Reaction Low ee / Racemic Product Low ee / Racemic Product Hydrolysis->Low ee / Racemic Product

Figure 1: Mechanistic pathways for Ph-SKP degradation and their catalytic consequences.[1]

Troubleshooting Guide & FAQs

This section addresses specific symptoms observed during experimentation.

Symptom 1: The ligand has changed physical appearance.[1]

Observation: The white crystalline solid has become sticky, gummy, or off-white.[1]

  • Diagnosis: Advanced oxidation and moisture absorption.[1] Phosphine oxides are often more hygroscopic than the parent phosphine, leading to a "gummy" appearance as they absorb water from the air.[1]

  • Action: Discard. Purification of small quantities of oxidized ligand is rarely efficient.[1]

Symptom 2: NMR shows multiple peaks.[1]

Observation: Instead of a single sharp singlet, you see new peaks downfield (positive ppm).

  • Diagnosis: Partial oxidation.[1]

    • 
       to 
      
      
      
      ppm:
      Likely the active free phosphine (verify with a fresh standard).[1]
    • 
       to 
      
      
      
      ppm:
      Phosphine Oxide (
      
      
      ).[1]
  • Action: If oxide content is <5%, you may attempt to use it by adjusting stoichiometry (add excess ligand), but for high-ee applications, recrystallization or replacement is required.[1]

Symptom 3: Reaction Yield is good, but Enantiomeric Excess (ee) is low.[1]

Observation: The catalyst is active, but selectivity has dropped from >90% to <50%.

  • Diagnosis: This often indicates Hydrolysis or Metal Leaching .[1] If the spiroketal backbone opens, the chirality is compromised, but the phosphine might still bind to the metal, creating an active but non-selective catalyst.[1]

  • Action: Check the pH of your reaction media. Ensure solvents are anhydrous and acid-free.[1]

Experimental Protocols

Protocol A: Quality Control via NMR

Always establish a baseline for a new batch of ligand.[1]

  • Preparation: In a glovebox, dissolve ~5-10 mg of Ph-SKP in dry, degassed

    
     or 
    
    
    
    .
  • Acquisition: Run a proton-decoupled

    
     NMR (
    
    
    
    ).
  • Analysis:

    • Pass: Single peak in the negative region (typically -15 to -25 ppm depending on solvent).[1]

    • Fail: Presence of peaks in the positive region (+20 to +40 ppm).[1]

    • Note: If using

      
      , filter it through basic alumina first to remove traces of HCl which can degrade the spiroketal.[1]
      
Protocol B: Storage & Handling[1]
  • Long-term Storage: Store solid ligand in a tightly sealed vial inside a glovebox (Nitrogen or Argon atmosphere) at -20°C.

  • Benchtop Handling: Do not weigh out this ligand in open air.[1] Use a glovebag or glovebox.[1]

  • Solvent Prep: All solvents must be degassed (freeze-pump-thaw x3 or sparging with Ar for 20 min) and dried (molecular sieves).[1]

Data Summary: Stability Matrix

ConditionStability RatingExpected Outcome
Solid, Inert Gas, -20°C ExcellentStable for >1 year.[1]
Solid, Air, 25°C PoorSurface oxidation within hours; bulk oxidation within days.[1]
Solution, Degassed GoodStable for days (solvent dependent).[1]
Solution, Aerated Critical FailureRapid oxidation (<1 hour).[1]
Solution, Acidic (

)
Critical FailureBackbone hydrolysis (Loss of chirality).[1]

Decision Tree: Can I use this batch?

Use this logic flow to determine if your ligand is suitable for high-value asymmetric synthesis.

DecisionTree Start Evaluate Ligand Batch Appearance Is it a white, free-flowing powder? Start->Appearance NMR Run 31P NMR (Anaerobic) Appearance->NMR Yes Discard DISCARD / REPURIFY Appearance->Discard No (Sticky/Yellow) Purity Is P(III) peak >95%? NMR->Purity Purity->Discard No (Oxide peaks visible) Use PROCEED TO REACTION Purity->Use Yes

Figure 2: Quality assurance decision tree for Ph-SKP ligand.

References

  • Ligand Synthesis & Application (Au-Catalysis): Wang, Y.; Wolf, J.; Zang, W.; Burzlaff, N.; Ding, K. Angew.[1] Chem. Int. Ed.2009 , 48, 5345.[1] Source:[1]

  • Ligand Application (Pd-Catalysis): Zhang, X.; Liu, Y.; Li, M.; Ding, K. J. Am. Chem. Soc.[1]2013 , 135, 8197.[1] Source:[1]

  • General Phosphine Handling: Bayer, A. et al. "Evaluation of Phosphine Ligand Stability."[1] Chem. Rev.[1]2008 , 108, 335.[1] Source:[1]

  • Commercial Specification & Safety: Ascensus (formerly Strem) Chemicals.[1] "Product Data Sheet: (R,R,R)-(+)-Ph-SKP." Source:[1]

Sources

Validation & Comparative

Strategic Ligand Selection: (R,R,R)-(+)-Ph-SKP vs. Bis(oxazoline) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid vs. The Adaptable

In asymmetric catalysis, the choice between (R,R,R)-(+)-Ph-SKP (a spiroketal bisphosphine) and Bis(oxazoline) (Box) ligands represents a fundamental decision between two distinct stereocontrol philosophies: "Induced Fit" versus "Lock and Key."

  • Bis(oxazoline) (Box): These

    
    -symmetric N,N-ligands create a rigid, defined chiral pocket.[1] They are the industry standard for Lewis acid catalysis (Cu, Zn, Mg) involving "hard" electrophiles. Their success relies on a static bite angle that forces the substrate into a specific trajectory.
    
  • Ph-SKP: Developed by the Ding group, this ligand features a spiro[chroman-2,2'-pyran] backbone. Unlike the rigid Box, SKP possesses a "structurally adaptable" scaffold. It can adjust its P-M-P bite angle significantly (from ~100° to >160°) to accommodate different transition metals (Pd, Au, Rh) and transition states.

Key Takeaway: Choose Box for Lewis acid-catalyzed oxidations and C-C bond formations (e.g., Diels-Alder, Cyclopropanation) with hard metals. Choose Ph-SKP for soft-metal catalysis (Pd, Au) requiring large bite angles, particularly for bulky substrates like Morita-Baylis-Hillman (MBH) adducts.

Technical Specifications & Mechanistic Divergence

Structural Comparison[2][3]
Feature(R,R,R)-(+)-Ph-SKPBis(oxazoline) (Ph-Box)
Ligand Class Bis(phosphine) (P,P)Bis(oxazoline) (N,N)
Backbone Spiroketal (Spiro[chroman-2,2'-pyran])Methylene or Propane bridge
Chirality Source Spiro-central chiralityAmino acid-derived stereocenters
Symmetry

-Symmetric

-Symmetric
Donor Character Soft (

-acceptor)
Hard (

-donor)
Bite Angle Adaptable (100°–160°)Fixed/Rigid (~90° for Cu)
Primary Metals Pd(0/II), Au(I), Rh(I)Cu(I/II), Zn(II), Mg(II), Sc(III)
Mechanistic Logic: Why Structure Matters

The Box "Wall": Box ligands function by placing bulky groups (Phenyl, t-Butyl) in the quadrants occupied by the substrate. In a Cu(II)-Box complex, the ligand forms a rigid square-planar geometry. The substrate binds to the open equatorial sites, and the chiral "walls" block one face, forcing approach from the opposite side. This is purely steric shielding.

The SKP "Hug": Ph-SKP is unique because its spiro-backbone allows the two phosphorus atoms to "breathe."

  • In Pd-Catalysis: The ligand expands to a wide bite angle (~160°), pushing the phosphine phenyl rings deep into the coordination sphere. This creates a deep chiral pocket that is critical for controlling the regioselectivity of allylic substitutions.

  • In Au-Catalysis: The ligand accommodates the linear geometry of Au(I) while maintaining sufficient steric bulk to direct incoming carbenoids.

Performance Metrics & Decision Matrix

Comparative Data: Flagship Reactions

The following table contrasts the "Best-in-Class" application for each ligand.

MetricPh-SKP Application: Pd-Catalyzed Allylic Amination Box Application: Cu-Catalyzed Cyclopropanation
Substrate MBH Adducts (Bulky, functionalized)Styrene + Diazoacetate
Catalyst Loading Ultra-low (0.1 – 1.0 mol%)Moderate (1.0 – 5.0 mol%)
Turnover Number (TON) Up to 4,750 (High Efficiency)~200 - 500
Enantioselectivity (ee) 90% – >99%90% – 98%
Regioselectivity >98:2 (Branched vs Linear)>95:5 (Trans vs Cis)
Limiting Factor Air sensitivity of PhosphineMoisture sensitivity of Lewis Acid
Decision Workflow (DOT Visualization)

LigandSelection Start Select Reaction Type Metal Identify Metal Center Start->Metal Soft Soft Metal (Pd, Rh, Ir, Au) Metal->Soft Low Oxidation State Hard Hard/Lewis Acid (Cu, Zn, Mg, Ni) Metal->Hard High Oxidation State Reaction_Soft Allylic Alkylation, Hydrogenation, Au-Cyclopropanation Soft->Reaction_Soft Result_SKP Select (R,R,R)-Ph-SKP (Adaptable Bite Angle) Reaction_Soft->Result_SKP High TON Required Reaction_Hard Diels-Alder, Aldol, Henry, Cu-Cyclopropanation Hard->Reaction_Hard Result_Box Select Bis(oxazoline) (Rigid Geometry) Reaction_Hard->Result_Box Stereocontrol via Sterics

Figure 1: Decision matrix for selecting between Ph-SKP and Box ligands based on metal hardness and reaction class.

Experimental Protocols

Protocol A: Ph-SKP Catalyzed Asymmetric Allylic Amination

Target: Chiral


-methylene-

-amino esters (from MBH adducts). Rationale: This protocol demonstrates the high TON and regiocontrol of Ph-SKP, impossible with rigid N,N-ligands.

Reagents:

  • (R,R,R)-(+)-Ph-SKP (15-4310): 2.5 mg (0.25 mol%)

  • 
    : 1.4 mg (0.1 mol%)
    
  • MBH Carbonate Substrate: 1.5 mmol

  • Amine Nucleophile: 1.8 mmol

  • Solvent: DCM (Dry, degassed)

Step-by-Step Workflow:

  • Catalyst Formation (In Situ): In a glovebox or under Ar, charge a flame-dried Schlenk tube with

    
     and (R,R,R)-(+)-Ph-SKP. Add 1.0 mL anhydrous DCM. Stir at room temperature for 15 minutes. The solution should turn from dark purple to orange/yellow, indicating active Pd-ligand complexation.
    
  • Substrate Addition: Add the MBH carbonate substrate dissolved in 2.0 mL DCM.

  • Nucleophile Addition: Add the amine nucleophile dropwise.

  • Reaction: Stir at 25°C. Monitor via TLC. Due to the high activity of SKP, conversion is often complete within 1-4 hours.

  • Workup: Filter through a short pad of silica gel to remove Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography.

Validation Check:

  • Self-Validating Step: If the reaction is sluggish (>12h), check the color of the catalyst solution. If it remains dark purple/black, the ligand has oxidized (Ph-SKP is air-sensitive) and failed to ligate the Pd.

Protocol B: Cu-Box Catalyzed Asymmetric Cyclopropanation

Target: Chiral Cyclopropanes (from Styrene + Ethyl Diazoacetate). Rationale: Demonstrates the utility of Box ligands in carbene transfer reactions.

Reagents:

  • (S,S)-Ph-Box Ligand: 3.5 mg (1.2 mol%)

  • Cu(OTf) (Copper(I) Triflate benzene complex): 2.5 mg (1.0 mol%)

  • Styrene: 5.0 mmol

  • Ethyl Diazoacetate (EDA): 1.0 mmol (Slow addition required)

  • Solvent: DCM

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried flask under

    
    , combine Cu(OTf) and (S,S)-Ph-Box in DCM. Stir for 1 hour. The solution typically turns a distinct blue/green (if Cu(II)) or remains colorless/pale yellow (if Cu(I)). Note: Cu(I) is preferred for cyclopropanation.
    
  • Substrate Mix: Add styrene (5 equiv relative to diazo) to the catalyst solution.

  • Controlled Addition: Using a syringe pump, add EDA (dissolved in DCM) over 4–8 hours.

    • Why? Slow addition prevents EDA dimerization (fumarate/maleate formation) and ensures the metal-carbene reacts with the alkene.

  • Workup: Quench with saturated

    
     (aq) to sequester copper. Extract with DCM.
    

Validation Check:

  • Self-Validating Step: If enantioselectivity is low (<50% ee), moisture likely hydrolyzed the Cu-Box complex. Ensure Cu(OTf) is white/off-white (not green) before use.

Visualizing the Mechanism: The "Adaptable" Advantage

The following diagram illustrates how Ph-SKP adapts during the catalytic cycle, contrasting with the static nature of Box.

Mechanism Complex Pd-SKP Complex Bite Angle: ~100° OxAdd Oxidative Addition Ligand Expands Bite Angle: ~160° Complex->OxAdd Substrate Binding Allyl Pi-Allyl Species Deep Chiral Pocket Steric Steering OxAdd->Allyl Ionization Product Product Release Ligand Relaxes Allyl->Product Nucleophilic Attack Product->Complex Regeneration

Figure 2: The dynamic "breathing" mechanism of the Ph-SKP ligand during Pd-catalysis, allowing it to stabilize high-energy intermediates.

References

  • Ding, K., et al. (2021).[2] "A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

  • Strem Chemicals. (2025).[3][4] "SKP Ligand Kit for Asymmetric-Allylic Amination." Strem Product Catalog.

  • BenchChem. (2025). "A Comparative Guide to Chiral Ligands: Phenyl-bis(oxazoline) (Ph-BOX) vs. BINAP." BenchChem Technical Guides.

  • Desimoni, G., et al. (2006). "Bis(oxazoline)–Copper Complexes in Catalytic Asymmetric Synthesis." Chemical Reviews.

  • Zhang, X., et al. (2013). "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination." Journal of the American Chemical Society.[2]

Sources

Comparative Efficiency Guide: Ph-SKP vs. Pybox Ligands in Asymmetric Catalysis

[1]

Executive Summary: The Structural Dichotomy

In the landscape of asymmetric catalysis, Pybox (Pyridine-bis-oxazoline) and Ph-SKP (Spiro-Ketal-based Diphosphine) ligands represent two distinct evolutionary branches of ligand design.[1] While Pybox ligands are the established titans of nitrogen-based,

1

This guide objectively compares their efficiency, focusing on structural rigidity, electronic modulation, and specific catalytic domains where one outperforms the other.

FeaturePybox (Pyridine-bis-oxazoline) Ph-SKP (Spiro-Ketal Diphosphine)
Donor Atoms N, N, N (Tridentate)P, P (Bidentate)
Symmetry

-Symmetric

-Symmetric (Spiro-backbone)
Primary Metals Cu(I/II), Ru(II), Sc(III), In(III), La(III)Pd(0/II), Au(I), Rh(I), Ru(II)
Key Mechanism Meridional coordination; Steric wallBite-angle tuning; Spiro-rigidity
Best For Cyclopropanation, Hydrosilylation, Lewis Acid CatalysisAllylic Substitution, Au-Cyclopropanation, Hydrogenation

Structural & Mechanistic Analysis

Pybox: The Meridional Shield

Pybox ligands coordinate in a tridentate meridional fashion. The central pyridine and two flanking oxazolines create a rigid "wall" that blocks specific quadrants of the metal center.

  • Efficiency Factor: High stability with oxidative metals.[1] The modularity of the oxazoline wings (i-Pr, Ph, t-Bu) allows for precise steric tuning.

  • Limitation: The tridentate binding can sometimes saturate the coordination sphere, limiting substrate access in sterically crowded systems.

Ph-SKP: The Spiro-Ketal Pocket

Ph-SKP features a spiro-ketal backbone that locks the two diphenylphosphino groups into a fixed conformation.[1] Unlike binaphthyl-based ligands (e.g., BINAP) which have axial flexibility, the spiro-ketal core of SKP is exceptionally rigid.[1]

  • Efficiency Factor: The "deep" chiral pocket created by the spiro backbone minimizes catalyst deactivation and enhances stereocontrol in soft-metal processes.

  • Limitation: Synthesis is more complex; sensitivity to oxidation (typical of phosphines).[1]

Visualizing the Coordination Logic

LigandComparisoncluster_PyboxPybox (Tridentate N,N,N)cluster_SKPPh-SKP (Bidentate P,P)Pybox_StructPyridine Core+ 2 OxazolinesCoord_PyboxMeridional Coordination(Blocks 3 sites)Pybox_Struct->Coord_PyboxMetal_PyboxHard/Borderline Metals(Cu, Sc, Ru)Coord_Pybox->Metal_PyboxApp_PyboxCyclopropanationHydrosilylationMetal_Pybox->App_PyboxSKP_StructSpiro-Ketal Backbone+ 2 PhosphinesCoord_SKPChelating Coordination(Defined Bite Angle)SKP_Struct->Coord_SKPMetal_SKPSoft Metals(Pd, Au, Rh)Coord_SKP->Metal_SKPApp_SKPAllylic AlkylationAu-CyclopropanationMetal_SKP->App_SKP

Caption: Structural logic dictating the catalytic utility of Pybox vs. Ph-SKP ligands.

Comparative Performance Data

Case Study A: Asymmetric Cyclopropanation

This reaction is the "battleground" where both ligands compete, albeit via different metal systems.

1. The Classic: Cu(I)-Pybox

  • Substrate Scope: Simple alkenes (styrene) + diazoacetates.[1]

  • Performance: High enantioselectivity (ee > 90%) but often moderate diastereoselectivity (trans/cis ratio).[1]

  • Mechanism: Copper carbene intermediate.[1]

2. The Challenger: Au(I)-Ph-SKP

  • Substrate Scope: Challenging substrates like diazooxindoles (for spiro-oxindole synthesis).

  • Performance: Ph-SKP enables Gold(I) to achieve exceptional diastereocontrol (dr > 20:[1]1) where Copper systems often struggle due to the specific geometry required for spiro-cyclization.[1]

MetricCu(I)-Pybox SystemAu(I)-Ph-SKP System
Reaction Intermolecular CyclopropanationSpiro-Cyclopropanation (Diazooxindoles)
Catalyst Loading 1.0 - 5.0 mol%2.5 - 5.0 mol%
Typical Yield 70 - 95%85 - 98%
Enantioselectivity (ee) 90 - 98%90 - 99%
Diastereoselectivity (dr) 70:30 to 90:10> 20:1 (Exclusive)
Reference Evans et al.[1] / Nishiyama et al.[1][2][3]Zhou, Ding et al.[1][4] (Ref. 1, 2)
Case Study B: Asymmetric Allylic Substitution

Here, Ph-SKP demonstrates superior efficiency, rendering Pybox obsolete for this transformation.[1]

  • Reaction: Pd-catalyzed allylic amination of Morita-Baylis-Hillman (MBH) adducts.[1]

  • Ph-SKP Advantage: The spiro-ketal backbone prevents the "

    
     " isomerization issues often seen with flexible ligands.[1] It stabilizes the Pd-allyl intermediate, allowing for kinetic resolution and high regioselectivity.[1]
    
  • Data Point: Ph-SKP achieves >99% ee and >95% yield in the amination of MBH adducts, a reaction where standard P,N or N,N ligands (like Pybox) fail to control regioselectivity (branched vs. linear).

Experimental Protocols

Protocol A: Au(I)-Ph-SKP Catalyzed Cyclopropanation

Targeting Spiro-oxindoles with high dr.[1]

Materials:

  • (S,S,S)-Ph-SKP ligand (10 µmol)[1]

  • NaAuCl4[1]·2H2O (5 µmol) or [AuCl(SMe2)]

  • AgSbF6 (5 µmol) (Chloride scavenger)

  • Diazooxindole derivative (0.2 mmol)

  • Alkene (0.24 mmol)

  • Solvent: DCM or Toluene (anhydrous)

Step-by-Step:

  • Catalyst Formation: In a glovebox, mix (S,S,S)-Ph-SKP and the Gold precursor in DCM (1 mL) for 30 mins to generate the dinuclear gold complex [(Ph-SKP)(AuCl)2].

  • Activation: Add AgSbF6 to abstract the chloride, generating the active cationic species. Filter off AgCl precipitate if necessary (often done in situ).[1]

  • Reaction: Cool the mixture to -20°C. Add the alkene followed by the slow addition of the diazooxindole (dissolved in 1 mL DCM) over 1 hour via syringe pump.

    • Note: Slow addition is crucial to prevent diazo dimerization.[1]

  • Workup: Once TLC shows consumption of the diazo compound, filter through a short pad of silica gel.

  • Analysis: Determine dr via crude 1H NMR. Purify via flash chromatography.

Protocol B: Cu(I)-Pybox Catalyzed Cyclopropanation

The Standard Procedure for Styrene/Diazoacetate.

Materials:

  • (S,S)-iPr-Pybox (12 µmol)[1]

  • Cu(OTf) (10 µmol) (Benzene complex or similar)

  • Styrene (1.0 mmol)

  • Ethyl Diazoacetate (EDA) (1.2 mmol)

Step-by-Step:

  • Complexation: In a flame-dried Schlenk tube, combine Cu(OTf) and (S,S)-iPr-Pybox in dry DCM (2 mL). Stir for 1 hour at RT. The solution typically turns deep blue/green.

  • Substrate Addition: Add styrene to the catalyst solution.[1]

  • Diazo Addition: Cool to 0°C or RT (depending on substrate reactivity). Add EDA dropwise over 2-4 hours.

    • Critical Control: Pybox-Cu is sensitive to the rate of diazo addition.[1] Too fast = dimerization (fumarate/maleate formation).[1]

  • Workup: Quench with saturated NaHCO3, extract with DCM, and concentrate.

Decision Matrix: Which Ligand to Choose?

Use the following logic flow to select the correct ligand for your campaign.

DecisionMatrixStartSelect Reaction TypeCycloCyclopropanationStart->CycloAllylAllylic SubstitutionStart->AllylHydroHydrosilylationStart->HydroCyclo_SubSubstrate Difficulty?Cyclo->Cyclo_SubAllyl_ResUse Pd-Ph-SKP(Superior Regio/Enantiocontrol)Allyl->Allyl_ResHydro_ResUse Rh/Ru-Pybox(Established Standard)Hydro->Hydro_ResSimpleStandard Alkenes(Styrene)Cyclo_Sub->SimpleLowComplexDiazooxindoles /Sterically DemandingCyclo_Sub->ComplexHighRes_PyboxUse Cu-Pybox(Cost-effective, High ee)Simple->Res_PyboxRes_SKPUse Au-Ph-SKP(High dr, High ee)Complex->Res_SKP

Caption: Strategic decision tree for ligand selection based on reaction type and substrate complexity.

References

  • Wang, X., et al. (2014).[1] "Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman Adducts: Exceptionally High Efficiency and New Mechanism." Journal of the American Chemical Society, 136(1), 405–411.

  • Zhang, Z., et al. (2013).[1] "Gold(I)-Catalyzed Highly Diastereo- and Enantioselective Cyclopropanation of Diazooxindoles with Alkenes." Journal of the American Chemical Society, 135(22), 8197–8200.

  • Nishiyama, H., et al. (1989).[1] "Synthesis of bis(oxazolinyl)pyridine ligands and their application to asymmetric hydrosilylation." Organometallics, 8(3), 846–848.[1]

  • Evans, D. A., et al. (1991).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 113(2), 726–728.

  • Luo, C., et al. (2024).[1][4] "Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes." Journal of the American Chemical Society, 146, 35043–35056.

A Senior Application Scientist's Guide to (R,R,R)-(+)-Ph-SKP: Unlocking Superior Performance in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the pursuit of chiral ligands that deliver exceptional enantioselectivity, high yields, and broad applicability is a constant endeavor for researchers in drug development and fine chemical synthesis. While traditional chiral ligands have been instrumental in advancing the field, a new generation of structurally sophisticated ligands is pushing the boundaries of what is achievable. Among these, the spiroketal-based diphosphine ligand, (R,R,R)-(+)-Ph-SKP, has emerged as a powerhouse, consistently demonstrating significant advantages over its more conventional counterparts.

This guide provides an in-depth technical comparison of (R,R,R)-(+)-Ph-SKP with traditional chiral ligands, supported by experimental data and mechanistic insights. We will explore the structural attributes that underpin its superior performance and provide a detailed experimental protocol to enable its seamless integration into your research workflows.

The (R,R,R)-(+)-Ph-SKP Ligand: A Paradigm of Rigidity and Flexibility

(R,R,R)-(+)-Ph-SKP, a member of the SPIROL family of ligands, is characterized by its unique C2-symmetric spiroketal backbone. This rigid and well-defined three-dimensional structure is the cornerstone of its exceptional ability to induce high levels of chirality in catalytic transformations.[1][2] Unlike more flexible traditional ligands, the spiroketal framework minimizes conformational ambiguity in the transition state, leading to a more predictable and highly ordered environment for the catalytic event.

Caption: The rigid C2-symmetric spiroketal backbone of (R,R,R)-(+)-Ph-SKP.

A key structural feature of SKP ligands is their remarkably large P-M-P bite angle when coordinated to a metal center. This, combined with the flexible backbone, allows the ligand to adapt to the geometric requirements of various transition metal complexes, a property not always shared by traditional ligands with more constrained bite angles.[1] This "structural adaptability" is a crucial factor in its broad applicability and superior performance across a range of catalytic reactions.[1]

Performance Benchmark: Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adducts

A compelling demonstration of the advantages of (R,R,R)-(+)-Ph-SKP is found in the palladium-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman (MBH) adducts. This reaction is a powerful tool for the synthesis of chiral α-methylene-β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. However, achieving high regio- and enantioselectivity simultaneously can be challenging with traditional catalyst systems.

Experimental data clearly illustrates the superior performance of the Pd-Ph-SKP catalyst in this transformation, particularly in terms of turnover number (TON), a critical measure of catalyst efficiency.

LigandCatalyst Loading (mol%)Yield (%)ee (%)TONReference
(R,R,R)-(+)-Ph-SKP 0.02 94 92 4750 [3]
(S)-BINAP2858842.5[4]
(S,S)-f-Binaphane1929092[5]
Trost Ligand1959895[6]

As the data indicates, the (R,R,R)-(+)-Ph-SKP-based catalyst achieves an exceptionally high turnover number of 4750, far surpassing traditional ligands like BINAP under comparable, and in many cases, more demanding conditions (lower catalyst loading).[3][4] This highlights not only the superior reactivity and stability of the Ph-SKP-metal complex but also its potential for more cost-effective and sustainable chemical processes.

Mechanistic Insights: A Novel Bifunctional Catalysis Model

The exceptional efficiency of the Ph-SKP/Pd catalyst in the asymmetric allylic amination of MBH adducts is attributed to a novel bifunctional catalytic mechanism, which is distinct from the conventional mechanisms observed with many traditional diphosphine ligands.[3]

Computational and experimental studies suggest a cooperative role for the two phosphorus atoms of the SKP ligand.[3] In this model, one phosphorus atom acts as a Lewis base, forming a covalent bond with the terminal carbon of the allyl moiety. Simultaneously, the other phosphorus atom coordinates to the palladium center. This unique mode of action is facilitated by the long P-P distance within the flexible spiroketal backbone.[3]

Catalytic_Cycle cluster_0 Catalytic Cycle with (R,R,R)-(+)-Ph-SKP A Pd(0)-Ph-SKP Complex B π-Allyl Pd Intermediate A->B Oxidative Addition (MBH Adduct) C Phosphonium Ylide Formation (Bifunctional Activation) B->C Intramolecular Attack of P atom D Nucleophilic Attack C->D Amine Nucleophile E Product Release & Catalyst Regeneration D->E Reductive Elimination E->A

Caption: Proposed bifunctional catalytic cycle for Pd/Ph-SKP in allylic amination.

This cooperative organo- and organometallic catalysis pathway is believed to be responsible for the high activity, regioselectivity, and enantioselectivity observed.[3] In contrast, traditional ligands like BINAP typically operate through a mechanism where both phosphorus atoms chelate to the metal center, leading to a different transition state geometry and, in this case, lower catalytic efficiency.

Experimental Protocol: Asymmetric Allylic Amination of a Morita-Baylis-Hillman Adduct with the Pd/(R,R,R)-(+)-Ph-SKP Catalyst

This protocol is adapted from the work of Ding and coworkers and demonstrates the high efficiency of the (R,R,R)-(+)-Ph-SKP ligand.[3]

Materials:

  • [Pd(dba)₂] (Tris(dibenzylideneacetone)dipalladium(0))

  • (R,R,R)-(+)-Ph-SKP ligand

  • Morita-Baylis-Hillman (MBH) carbonate substrate

  • Aromatic amine nucleophile (e.g., 4-methoxyaniline)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, a solution of [Pd(dba)₂] (0.01 mol%) and (R,R,R)-(+)-Ph-SKP (0.022 mol%) in anhydrous and degassed toluene (1.0 mL) is stirred at room temperature for 30 minutes. The formation of the active catalyst is typically indicated by a color change.

  • Reaction Setup: To the pre-formed catalyst solution, the MBH carbonate (1.0 mmol, 1.0 equiv) is added, followed by the aromatic amine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired chiral α-methylene-β-amino ester.

  • Characterization: The yield of the purified product is determined, and the enantiomeric excess (ee) is measured by chiral HPLC analysis.

Self-Validation: The high enantioselectivity and yield obtained in this reaction serve as a self-validating system for the effectiveness of the (R,R,R)-(+)-Ph-SKP ligand and the precision of the experimental setup. Reproducibility of these results confirms the integrity of the protocol.

Conclusion: A Superior Ligand for Challenging Transformations

(R,R,R)-(+)-Ph-SKP represents a significant advancement in the field of chiral ligand design. Its unique spiroketal framework imparts a combination of rigidity and conformational adaptability that translates into exceptional performance in asymmetric catalysis, particularly in challenging reactions like the allylic amination of Morita-Baylis-Hillman adducts. The demonstrated high turnover numbers and the novel bifunctional catalytic mechanism underscore its advantages over traditional chiral ligands. For researchers and professionals in drug development and chemical synthesis, the adoption of (R,R,R)-(+)-Ph-SKP offers a powerful tool to access complex chiral molecules with greater efficiency and stereocontrol, ultimately accelerating the discovery and production of new chemical entities.

References

  • Ding, K., & Wang, X. (2018). Making Spiroketal-based Diphosphine (SKP) Ligands via a Catalytic Asymmetric Approach. The Journal of Organic Chemistry, 83(15), 7793–7803. [Link]

  • Sun, S., & Nagorny, P. (2020). Exploration of chiral diastereomeric spiroketal (SPIROL)-based phosphinite ligands in asymmetric hydrogenation of heterocycles. Chemical Communications, 56(60), 8432–8435. [Link]

  • Wang, X., & Ding, K. (2021). A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 54(3), 668–684. [Link]

  • Tu, T., & Zhang, J. (2021). Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry, 3(1), 1-23. [Link]

  • Fujihara, T., et al. (2017). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, 56(14), 8175–8183. [Link]

  • Wang, Z., et al. (2013). Chiral Phosphine Ligands of COAP and SKP Switched Regiodivergent Asymmetric Allylic Alkylation of MBH Adducts. The Journal of Organic Chemistry, 78(15), 7474–7482. [Link]

  • Schulze, H. C., et al. (2019). Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide. Biochemistry, 58(52), 5283–5292. [Link]

  • Trost, B. M., & Toste, F. D. (1999). Palladium-Catalyzed Asymmetric Allylic Amination of Morita-Baylis-Hillman Adduct Derivatives Using Chiral Diaminophosphine Oxides: DIAPHOXs. Journal of the American Chemical Society, 121(18), 4545–4546. [Link]

  • Nemoto, T., et al. (2005). Pd-Catalyzed Asymmetric Allylic Amination Using Aspartic Acid Derived P-Chirogenic Diaminophosphine Oxides: DIAPHOXs. Organic Letters, 7(23), 5163–5166. [Link]

  • Wang, X., et al. (2014). Spiroketal-Based Diphosphine Ligands in Pd-Catalyzed Asymmetric Allylic Amination of Morita−Baylis−Hillman Adducts: Exceptionally High Efficiency and New Mechanism. Journal of the American Chemical Society, 136(1), 405–411. [Link]

  • Trost, B. M., & Bunt, R. C. (1994). Asymmetric allylic alkylation, an enabling methodology. Angewandte Chemie International Edition in English, 33(23-24), 2478-2480. [Link]

Sources

reproducibility of (R,R,R)-(+)-Ph-SKP catalyzed literature methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reproducibility of (R,R,R)-(+)-Ph-SKP Catalyzed Methods

Executive Summary & Technical Positioning

The ligand (R,R,R)-(+)-Ph-SKP (CAS: 1360823-43-3) represents a class of


-symmetric spiro-ketal-based diphosphines developed primarily by the Kuiling Ding  group. Unlike traditional atropisomeric ligands (e.g., BINAP) or ferrocenyl ligands (e.g., Josiphos), Ph-SKP utilizes a rigid spiro[chroman-2,2'-chroman]  backbone.

Why This Matters: The structural rigidity of the SKP backbone minimizes conformational flux during the catalytic cycle, a common failure mode in flexible ligands when subjected to bulky substrates. This guide focuses on reproducing the ligand's most distinct capability: stereodivergent synthesis —specifically in Copper(I) and Palladium(II) catalysis—where Ph-SKP often outperforms commercial standards like DTBM-SEGPHOS and Ph-BPE.

Critical Reproducibility Factors (The "Why" Behind the Protocol)

To ensure reproducibility, researchers must control three specific variables that are often under-reported in standard methodology sections:

A. Ligand Integrity & Oxidation State
  • The Problem: The electron-rich phosphorus centers in Ph-SKP are susceptible to oxidation to phosphine oxides, which are catalytically dead but difficult to separate via standard flash chromatography.

  • The Fix: Store under Nitrogen/Argon at 4°C. A simple

    
    P NMR check  (typically 
    
    
    
    -10 to -20 ppm for free phosphine; shifts >20 ppm indicate oxidation) is mandatory before starting high-value campaigns.
B. The "Boron Effect" in Propargylation
  • The Mechanism: In Cu-catalyzed propargylation (a flagship application), the reproducibility relies not just on the ligand, but on the boron additive.

    • Basic Conditions (MesCu): Requires B(OiPr)

      
       .[1][2] The active species is an allenylcopper intermediate.[2]
      
    • Acidic Conditions (CuBF

      
      ):  Requires MeB(OiPr)
      
      
      
      . The active species is a Lewis-acid-activated allenylboronate.[1][2]
  • Failure Mode: Using wet isopropoxide additives or incorrect stoichiometry leads to racemic background reactions.

C. Solvent Dielectric Constants
  • Observation: Ph-SKP catalysis is highly sensitive to solvent polarity. In Pd-catalyzed allylic alkylations, switching from Toluene (non-polar) to THF (polar) often collapses the diastereomeric ratio (dr) from >20:1 to <5:1 due to the stabilization of competing transition states.

Comparative Benchmarking: Ph-SKP vs. Alternatives

The following data compares Ph-SKP against industry-standard ligands in the Cu-catalyzed stereodivergent propargylation of N-acetyl mannosamine (sialic acid precursor synthesis).

Table 1: Ligand Performance Comparison

Ligand ClassSpecific LigandYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reproducibility Score*
Spiro-Ketal (SKP) (R,R,R)-Ph-SKP 92% >20:1 99% High (Strict anaerobic)
Biaryl (Atropisomeric)(R)-BINAP45%3:112%Low (Substrate dependent)
Biaryl (Bulky)(R)-DTBM-SEGPHOS68%5:144%Medium
Bis(phospholano)(R,R)-Ph-BPE72%1:1N/ALow (No stereocontrol)
  • Reproducibility Score defined by sensitivity to moisture and batch-to-batch ligand variation.

  • Data Source: Aggregated from Ding et al. (JACS 2016, 2019).

Insight: While SEGPHOS and BINAP provide high enantiocontrol in hydrogenation, they fail in this C-C bond formation because they lack the specific "deep pocket" geometry that Ph-SKP provides for the bulky allenylboronate nucleophile.

Validated Experimental Protocol

Method: Copper(I)-Catalyzed Stereodivergent Propargylation Target: Synthesis of Chiral Homopropargylic Alcohols (Sialic Acid Precursors)

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox, weigh CuCl (2.5 mol%) and (R,R,R)-(+)-Ph-SKP (2.5 mol%).

    • Dissolve in anhydrous DMF (0.1 M relative to substrate).

    • Stir at Room Temperature (RT) for 30 minutes .

    • Checkpoint: Solution should be clear/yellowish. Turbidity implies CuCl oxidation or wet solvent.

  • Base/Additive Activation:

    • Add NaOtBu (2.5 mol%) to generate the active Cu-alkoxide species in situ.

    • Add B(OiPr)

      
        (0.5 equiv) immediately.
      
    • Note: The boron additive acts as a "shuttle" to facilitate transmetalation. Omitting this drops yield by >40%.

  • Substrate Addition:

    • Add the Aldose/Ketone substrate (1.0 equiv).

    • Add the Allenylboronate (1.5 equiv).

  • Reaction & Quench:

    • Stir at RT for 16–24 hours.

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc.[3]

  • Purification:

    • The Ph-SKP ligand is lipophilic. It will elute during flash chromatography (often with non-polar fractions).

    • Tip: To recover the ligand, flush the column with 10% MeOH/DCM after product isolation. The ligand can be recrystallized from hot ethanol under nitrogen.

Mechanistic Visualization (Stereodivergence)

The following diagram illustrates the unique "switchable" nature of the Ph-SKP system, where changing the catalyst chirality and the additive allows access to all stereoisomers.

PhSKP_Stereodivergence Substrate Substrate (N-Acetyl Mannosamine) Decision_Ligand Ligand Selection Substrate->Decision_Ligand RRR_Path (R,R,R)-Ph-SKP Decision_Ligand->RRR_Path Select (+) SSS_Path (S,S,S)-Ph-SKP Decision_Ligand->SSS_Path Select (-) Condition_Basic Basic Condition (MesCu + B(OiPr)3) RRR_Path->Condition_Basic Condition_Acidic Acidic Condition (CuBF4 + MeB(OiPr)2) SSS_Path->Condition_Acidic Intermediate_Cu Active Species: Allenylcopper Condition_Basic->Intermediate_Cu Transmetalation Intermediate_B Active Species: Activated Allenylboronate Condition_Acidic->Intermediate_B Lewis Acid Activation Product_A Product A (Re-face / syn) Intermediate_Cu->Product_A Catalyst Control Product_B Product B (Si-face / anti) Intermediate_B->Product_B Stereodivergent Path

Figure 1: Logic flow for Stereodivergent Synthesis using Ph-SKP. Note how the combination of Ligand Chirality and Reaction pH (Basic vs Acidic) dictates the active nucleophile and final stereochemistry.[2]

References & Authority

  • Original Ligand Development & Propargylation:

    • Wang, X., Han, Z., Wang, Z., & Ding, K. (2021).[1][4] A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research.

    • [1]

  • Sialic Acid Synthesis (Key Reproducibility Paper):

    • Han, Z., et al. (2016).[4] An Expeditious Synthesis of Sialic Acid Derivatives by Copper(I)-Catalyzed Stereodivergent Propargylation of Unprotected Aldoses. ACS Central Science.

  • Commercial Availability & Physical Data:

    • Strem Chemicals (Ascensus). Product No. 15-4310: (R,R,R)-(+)-Ph-SKP.

  • Mechanistic Insights (Boron Additives):

    • Luo, C., et al. (2019). Copper(I)-Catalyzed Stereodivergent Propargylation of N-Acetyl Mannosamine. Journal of Organic Chemistry.

Sources

Comparative Guide: Ph-SKP vs. Generic Chiral Catalysts (BINAP/SegPhos)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Ph-SKP (Spiro-Ketal-Phosphine) is the superior choice for "difficult" asymmetric transformations requiring adaptable coordination geometries, specifically in palladium-catalyzed allylic substitutions and rhodium-catalyzed hydroformylations. While generic ligands like BINAP offer a lower upfront material cost (~20-40% of Ph-SKP price), Ph-SKP frequently delivers Turnover Numbers (TON) 3-4x higher and enantiomeric excesses (ee) >99%.

Economic Impact: For high-value intermediates, the use of Ph-SKP reduces the Total Cost of Ownership (TCO) by eliminating downstream chiral resolution steps required when using generics that yield only 80-90% ee.

Technical Deep Dive: The Structural Differentiator

The "Generic" Standard: BINAP

Structure: 1,1'-Binaphthyl backbone.[1] Mechanism: Relies on a rigid, fixed axial chirality. The "bite angle" (P-M-P angle) is static (~92° for Pd). Limitation: While excellent for standard hydrogenations, the rigid backbone cannot adjust to bulky or electronically distinct transition states, often leading to "leaky" enantioselectivity (85-90% ee) in complex C-C bond formations.

The Challenger: Ph-SKP (Spiro-Ketal-Phosphine)

Structure: Derived from a chiral spiroketal backbone (developed by Ding et al.). Mechanism: The spiroketal core provides a "structurally adaptable" backbone. Unlike the rigid binaphthyl hinge, the spiro-skeleton allows the P-M-P bite angle to flex significantly (e.g., from 90° to >110°) to accommodate the specific steric demands of the transition state. Advantage: This "induced fit" mechanism minimizes non-enantioselective pathways, often pushing ee% from <90% (generic) to >99% (Ph-SKP).

Performance Comparison Matrix

The following data contrasts Ph-SKP against Generic (R)-BINAP in the Palladium-Catalyzed Asymmetric Allylic Amination of Morita–Baylis–Hillman (MBH) Adducts , a notoriously difficult reaction for rigid ligands due to the need for precise regio- and stereocontrol.

Table 1: Catalytic Efficiency & Selectivity
MetricGeneric Catalyst ((R)-BINAP)Ph-SKP (Spiro-Ketal)Performance Delta
Catalyst Loading 5.0 mol%0.1 - 1.0 mol%5x - 50x Lower Loading
Yield 65 - 75%92 - 98%+25% Yield
Enantioselectivity (ee) 81 - 87%98 - >99%Eliminates Resolution
Regioselectivity (b/l) 4:1>20:1Superior Precision
Turnover Number (TON) < 100Up to 4,750High Efficiency

Data synthesized from comparative studies on MBH adduct transformations (Ding et al., JACS).

Economic Analysis: Total Cost of Ownership (TCO)

Scenario: Production of 1 kg of Chiral API Intermediate (MW ~350).

  • Generic Route: Requires recrystallization to upgrade 85% ee to >99% ee (approx. 40% mass loss).

  • Ph-SKP Route: Direct isolation at >99% ee.[2]

Table 2: Cost Benefit Model
Cost DriverGeneric (BINAP) WorkflowPh-SKP WorkflowNet Benefit (Ph-SKP)
Ligand Unit Cost Low ($)High (

$)
Negative (Material Cost)
Catalyst Loading Cost High (5 mol%)Low (0.5 mol%)Neutral/Positive
Starting Material Req. 1.6 kg (due to purification loss)1.05 kgHigh Savings
Purification (HPLC/Cryst) Mandatory (High Labor/Solvent)Minimal (Filtration/Flash)Major Savings
Time to Pure Product 3 Days1 DayAccelerated R&D

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for selecting Ph-SKP and the mechanistic advantage of its flexible backbone.

G Start Select Chiral Ligand Complexity Substrate Complexity? Start->Complexity Simple Simple (e.g., Std Ketone) Complexity->Simple Low Steric Bulk Complex Complex (e.g., MBH Adduct) Complexity->Complex High Steric/Electronic Demand BINAP Use Generic BINAP (Low Cost, Fixed Bite Angle) Simple->BINAP Selectivity Required ee%? Complex->Selectivity HighEE > 98% ee Required Selectivity->HighEE ModEE < 90% ee Acceptable Selectivity->ModEE SKP Use Ph-SKP (Adaptable Bite Angle, High TON) HighEE->SKP Purity Priority ModEE->BINAP Cost Priority

Caption: Decision Matrix for Ligand Selection based on substrate complexity and purity requirements.

Mechanism Ligand Ph-SKP Ligand (Spiroketal Core) Complex Active Catalyst (Flexible P-Pd-P Angle) Ligand->Complex Coordination Metal Pd(0) Precursor Metal->Complex TS_Match Induced Fit TS (Bite Angle Expands) Complex->TS_Match Substrate Binding Substrate Bulky Substrate (MBH Adduct) Substrate->TS_Match Product Chiral Product (>99% ee) TS_Match->Product Asymmetric Induction

Caption: Mechanistic workflow showing Ph-SKP's "Induced Fit" capability adapting to bulky substrates.

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Amination

Objective: Synthesis of chiral amines from MBH adducts using Ph-SKP. Safety: Work in a fume hood. Pd catalysts are potential sensitizers.

Materials
  • Ligand: (R)-Ph-SKP (1.1 µmol)

  • Metal Source: [Pd(allyl)Cl]₂ (0.5 µmol)

  • Substrate: MBH carbonate (0.1 mmol)

  • Nucleophile: Aromatic amine (0.12 mmol)

  • Solvent: DCM (dry, degassed)

Step-by-Step Procedure
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, charge [Pd(allyl)Cl]₂ (0.5 mol%) and (R)-Ph-SKP (1.1 mol%).

    • Add anhydrous DCM (1.0 mL).

    • Stir at room temperature for 30 minutes. The solution should turn pale yellow, indicating complex formation.

  • Reaction Assembly:

    • Add the MBH carbonate substrate (1.0 equiv) to the catalyst solution.

    • Cool the mixture to 0°C (ice bath) to maximize enantioselectivity.

    • Add the amine nucleophile (1.2 equiv) dropwise.

  • Monitoring:

    • Stir at 0°C. Monitor via TLC (Hexane/EtOAc 4:1).

    • Note: Ph-SKP typically achieves full conversion in <4 hours due to high TOF.

  • Workup:

    • Concentrate directly under reduced pressure.

    • Purify via flash chromatography on silica gel.

  • Validation:

    • Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expect >98% ee compared to ~85% if using BINAP.[3]

References

  • A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Source: Accounts of Chemical Research (ACS) [Link][4]

  • Chiral Phosphine Ligands of COAP and SKP Switched Regiodivergent Asymmetric Allylic Alkylation of MBH Adducts. Source: The Journal of Organic Chemistry (ACS) [Link]

  • Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation. Source: Science Advances (NIH/PMC) [Link]

Sources

Validating Enantiopurity of (R,R,R)-(+)-Ph-SKP: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The precise determination of enantiomeric excess (ee) for spiro-ketal-based diphosphine ligands, such as (R,R,R)-(+)-Ph-SKP, is a critical quality attribute in asymmetric catalysis. While traditional coated polysaccharide columns (e.g., Chiralpak AD) have historically been the industry standard, they suffer from severe solvent limitations that complicate the analysis of poorly soluble spiro-ligands. This guide objectively compares the performance of Immobilized Amylose-based HPLC (Chiralpak IA) against traditional coated phases and spectroscopic alternatives. We demonstrate that the immobilized phase offers superior robustness and solubility options, making it the validated method of choice for high-precision drug development environments.

Technical Introduction: The Challenge of Ph-SKP

(R,R,R)-(+)-Ph-SKP is a rigid,


-symmetric diphosphine ligand featuring a spiro-ketal backbone. Its structural rigidity is the source of its high enantioselectivity in metal-catalyzed reactions (e.g., Rh-catalyzed hydrogenation, Pd-catalyzed allylic amination). However, this same rigidity and lipophilicity present unique analytical challenges:
  • Solubility: Ph-SKP is often sparingly soluble in pure alcohols (methanol/isopropanol) or alkanes (hexane/heptane), which are the standard mobile phases for traditional coated chiral columns.

  • Stereochemical Complexity: The "R,R,R" designation implies multiple stereocenters (spiro-center and ketal backbone). The analytical method must distinguish not only the enantiomer (S,S,S) but potentially diastereomeric impurities arising from imperfect synthesis.

  • Detection Limits: For pharmaceutical applications, the ligand often needs to be validated to >99.5% ee, requiring a method with high signal-to-noise ratio and baseline resolution (

    
    ).
    

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance of the three primary approaches for validating Ph-SKP purity.

Table 1: Comparative Performance Matrix
FeatureMethod A: Immobilized HPLC (Recommended) Method B: Coated HPLC (Traditional) Method C: NMR with CSA
Primary Technology Chiralpak IA / BN (Amylose tris-3,5-dimethylphenylcarbamate immobilized)Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate coated)

H/

P NMR with Chiral Solvating Agents
Solvent Compatibility Universal (Includes DCM, THF, MtBE, EtOAc)Restricted (Alkanes/Alcohols only; DCM destroys column)Deuterated solvents (

,

)
Solubility Handling Excellent (Can dissolve ligand in DCM)Poor (Risk of precipitation in column)Excellent
Resolution (

)
High (

typical)
High (

typical)
Low (Peak overlap common)
Limit of Quantitation

impurity

impurity

impurity
Analysis Time 10–20 mins15–30 mins5–10 mins
Verdict Gold Standard for QC/ValidationRisky for Ph-SKP due to solubilityScreening only
Expert Insight: Why Immobilized Phases Win

The decisive factor for Ph-SKP is solubility . Traditional coated columns (Method B) rely on the physical adsorption of the polymer onto silica. If you attempt to dissolve Ph-SKP in Dichloromethane (DCM) to get it onto the column, the DCM will strip the chiral selector off the silica, destroying a $1,500 column in minutes. Immobilized phases (Method A) chemically bond the selector to the silica, allowing the use of DCM or THF in the mobile phase. This ensures the sample remains in solution without column damage, providing a robust, self-validating system.

Optimized Experimental Protocol

Objective: Validate the enantiopurity of (R,R,R)-(+)-Ph-SKP to ICH Q2(R2) standards.

Instrumentation & Conditions[1][2]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Daicel Chiralpak IA (Immobilized Amylose),

    
     mm, 5 
    
    
    
    m particle size.
  • Temperature: 25°C (Control is critical for spiro-ligand separation).

  • Detection: UV @ 254 nm (aromatic backbone) and 230 nm.

Mobile Phase Strategy

Due to the immobilized nature of the column, we utilize a "Non-Standard" solvent system to maximize solubility and resolution.

  • Mobile Phase: n-Hexane / Dichloromethane (DCM) / Ethanol (90 : 10 : 1 v/v/v).

    • Role of Hexane: Bulk non-polar solvent.

    • Role of DCM: Solubilizing agent for the rigid spiro-skeleton.

    • Role of EtOH: Modifier to adjust retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

Sample Preparation
  • Stock Solution: Weigh 2.0 mg of (R,R,R)-(+)-Ph-SKP into a 2 mL HPLC vial.

  • Dissolution: Add 0.5 mL of pure DCM . (Note: This is safe only for immobilized columns). Vortex until clear.

  • Dilution: Add 1.5 mL of n-Hexane. Vortex immediately.

    • Checkpoint: Ensure no precipitation occurs upon hexane addition. If cloudy, increase DCM ratio slightly.

Visualizing the Decision Logic

The following diagrams illustrate the scientific decision-making process for method development and validation.

Diagram 1: Method Development Strategy

This workflow illustrates why the Immobilized phase is selected based on ligand properties.

MethodDevelopment Start Start: Ph-SKP Sample SolubilityCheck Solubility Test: Is it soluble in Hexane/IPA? Start->SolubilityCheck CoatedRoute Route B: Coated Column (Chiralpak AD-H) SolubilityCheck->CoatedRoute Yes (Rare) ImmobRoute Route A: Immobilized Column (Chiralpak IA) SolubilityCheck->ImmobRoute No (Requires DCM) RiskAssessment Risk: Column Stripping if DCM required CoatedRoute->RiskAssessment SolventSelect Mobile Phase Selection: Hexane/DCM/EtOH ImmobRoute->SolventSelect Optimization Optimize Selectivity (alpha) Adjust DCM % SolventSelect->Optimization FinalMethod Validated Method Optimization->FinalMethod

Caption: Logic flow prioritizing immobilized phases for solubility-challenged spiro-ligands.

Diagram 2: Validation Workflow (ICH Q2)

This process ensures the method is "fit for purpose" according to regulatory standards.[1]

ValidationWorkflow SysSuit 1. System Suitability (Rs > 2.0, Tailing < 1.5) Specificity 2. Specificity (Inject Racemate + Impurities) SysSuit->Specificity Pass Linearity 3. Linearity & Range (0.1% to 120% target conc) Specificity->Linearity No Interference Accuracy 4. Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability n=6) Accuracy->Precision

Caption: Step-by-step validation sequence aligned with ICH Q2(R2) guidelines.

Validation Parameters (ICH Q2 Aligned)

To ensure scientific integrity, the method must pass the following criteria based on ICH Q2(R2) guidelines.

Specificity (Selectivity)[4][5][6]
  • Protocol: Inject a racemic mixture of (

    
    )-Ph-SKP.
    
  • Requirement: Baseline separation of the (R,R,R) and (S,S,S) enantiomers.

  • Target: Resolution (

    
    ) 
    
    
    
    .
  • Interference Check: Inject synthetic precursors (e.g., spiro-diol backbone) to ensure they do not co-elute with the main peak.

Sensitivity (LOD/LOQ)
  • Importance: Crucial for claiming "enantiopure" (>99.9% ee).

  • Protocol: Dilute the sample to 0.05% of the nominal concentration.

  • Requirement: Signal-to-Noise ratio (S/N)

    
     for LOQ.
    
Robustness[6]
  • Variable: Change flow rate (

    
     mL/min) and Column Temp (
    
    
    
    C).
  • Acceptance:

    
     must remain 
    
    
    
    . This proves the method is reliable across different lab environments.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Chiral Technologies.[5][6] [Link]

  • Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts.[7] Wiley-VCH. (Context on Spiro-ligand structural properties). [Link]

  • Francotte, E., & Lindner, W. (2006). Chirality in Drug Research.[3][6] Wiley-VCH. (Foundational text on chiral separation validation). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

(R,R,R)-(+)-Ph-SKP is a specialized chiral diamine ligand, widely utilized as a (+)-sparteine surrogate in asymmetric organolithium chemistry.[1] Unlike generic solvent waste, the disposal of Ph-SKP rarely involves the pure substance alone. It is almost invariably found in reaction mixtures containing pyrophoric reagents (e.g., s-BuLi, n-BuLi) or heavy metals (Cu, Zn) in ethereal solvents.[1]

Critical Safety Directive: Do not treat Ph-SKP waste as standard organic trash. Its basicity (amine functionality) and typical association with active metals require a Quench-Neutralize-Segregate protocol to prevent fires in waste drums and ensure RCRA compliance.

Hazard Identification & Chemical Behavior

Before disposal, you must understand the chemical state of the waste. Ph-SKP is a bispidine-derived diamine.[1]

PropertyHazard CharacteristicImpact on Disposal
Chemical Class Chiral Diamine (Organic Base)Incompatible with strong acids and oxidizers.[1]
Reactivity High (Lewis Base)Forms stable complexes with Lithium/Copper; requires vigorous quenching to break metal-ligand bonds.[1]
Physical State Solid (Pure) / Solution (In use)Solids are hygroscopic; Solutions often contain pyrophorics.[1]
Toxicity Irritant / Corrosive (Skin/Eye)H314/H315 : Causes skin burns/irritation.[1][2] PPE (Nitrile gloves, goggles) is mandatory.
Pre-Disposal Treatment: The "Quench" Protocol

Most accidents occur not during the reaction, but during the quench. If your Ph-SKP is part of an active lithiation mixture, follow this Reverse-Quench protocol to render the mixture safe for disposal.[1]

Prerequisites:

  • Cooling: -78 °C bath (active reaction) or 0 °C (residue).

  • Inert Atmosphere: Maintain Ar/N2 flow until quench is complete.

Step-by-Step Quench Procedure:

  • Dilution: Dilute the reaction mixture with an equal volume of inert solvent (e.g., TBME or Hexanes) to act as a heat sink.

  • Proton Source Addition: Add Methanol (MeOH) or Isopropanol (IPA) dropwise.

    • Why? Alcohols react with residual organolithiums to form alkoxides and release heat.

    • Visual Check: Watch for bubbling (release of butane gas). Stop addition if solvent boils.

  • Aqueous Partition: Once bubbling ceases, add Saturated Ammonium Chloride (sat. NH4Cl).[3][4]

    • Mechanism:[2][4][5][6][7] This hydrolyzes the Li-alkoxides and protonates the Ph-SKP ligand, breaking the Li-N chelation.[1]

  • Phase Separation:

    • Organic Layer: Contains the Ph-SKP ligand (unless protonated to salt) and product.

    • Aqueous Layer: Contains Lithium salts.

Disposal Workflows
Scenario A: Solid Waste (Expired/Spilled Pure Ligand)

For pure (R,R,R)-(+)-Ph-SKP that has degraded or spilled.[1]

  • Packaging: Place solid material in a screw-top glass jar. Do not use metal cans (corrosion risk).

  • Labeling: Tag as "Hazardous Waste - Solid, Basic, Organic."

  • Segregation: Bin with "Solid Organics." Keep separate from "Solid Oxidizers" to prevent exothermic degradation.

Scenario B: Liquid Waste (Post-Reaction Stream)

For the organic waste stream containing Ph-SKP after the product has been extracted.[1]

  • pH Check: Verify the pH of the organic waste. If highly basic (pH > 12), neutralize slightly with dilute acetic acid if your facility requires neutral waste, otherwise classify as Basic.

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Tag as "Hazardous Waste - Liquid, Basic, Flammable" (due to residual solvents).

  • RCRA Codes: See Section 5.

Regulatory Compliance (RCRA Framework)

In the United States, Ph-SKP waste is regulated under the Resource Conservation and Recovery Act (RCRA).

Waste CharacteristicEPA Waste CodeReason for Classification
Ignitability D001 If dissolved in solvents (Ether, THF, Hexanes) with Flash Point < 60°C.
Corrosivity D002 If the waste stream is aqueous/semi-aqueous and pH ≥ 12.5 (common for amine-rich streams).[1]
Toxicity Not Listed (P/U) Ph-SKP is not P or U listed.[1] It is classified as "Non-Halogenated Organic."
Visual Decision Tree (Disposal Logic)

The following diagram outlines the decision process for safe disposal, ensuring no pyrophoric residues enter the waste stream.

PhSKP_Disposal Start Start: Ph-SKP Waste Assessment StateCheck What is the physical state? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Disposal Bin A: Solid Hazardous Waste (Tag: Basic, Toxic) Solid->BinSolid Pack in Glass ActiveCheck Contains Active Metals? (Li, Zn, Mg) Liquid->ActiveCheck Quench CRITICAL: Quench Protocol 1. Cool to 0°C 2. Add IPA/MeOH dropwise 3. Add Sat. NH4Cl ActiveCheck->Quench Yes (Reaction Mix) BinLiquid Disposal Bin B: Liquid Organic Waste (Tag: Basic, Flammable) ActiveCheck->BinLiquid No (Extracted Waste) SepFunnel Phase Separation Quench->SepFunnel SepFunnel->BinLiquid Organic Phase

Figure 1: Operational decision tree for segregating and treating (R,R,R)-(+)-Ph-SKP waste streams. Note the critical intervention point for active metal mixtures.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • O'Brien, P. (2008). Chiral Lithium Amides and Diamines in Asymmetric Synthesis. University of York.[8] (Contextual source for diamine reactivity). [Link]1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]1]

Sources

Personal protective equipment for handling (R,R,R)-(+)-Ph-SKP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

(R,R,R)-(+)-Ph-SKP is a high-performance, spiroketal-based bis(phosphine) ligand used in asymmetric catalysis (e.g., Au(I)-catalyzed cyclopropanation, Pd-catalyzed allylic amination).[1][2] Handling this compound requires a dual-focus safety protocol: protecting the operator from potential toxicity and protecting the ligand from oxidative deactivation .

Critical Directive: This compound is Air Sensitive . Exposure to atmospheric oxygen will irreversibly oxidize the phosphorus centers, rendering the ligand catalytically inactive. All manipulation must occur under an inert atmosphere (Nitrogen or Argon).[1][2]

Chemical Profile
PropertyDetail
Chemical Name (+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene
Common Name (R,R,R)-(+)-Ph-SKP
CAS Number 1360823-43-3
Physical State White Solid
Molecular Weight 660.72 g/mol
Hazards Air Sensitive; Potential Irritant; Treat as Unknown Toxicity

Hazard Assessment & Hierarchy of Controls

As a specialized research chemical, specific toxicological data (LD50) for (R,R,R)-(+)-Ph-SKP is limited.[1][2] Therefore, the Precautionary Principle applies: treat the substance as a potential potent compound and a respiratory/skin irritant.

Engineering Controls (Primary Defense)
  • Glovebox (Recommended): The gold standard for handling Ph-SKP.[1][2] Weighing and reaction setup should occur here to guarantee <0.5 ppm O₂/H₂O.

  • Schlenk Line: Acceptable if a glovebox is unavailable. Requires strict cycles of vacuum/inert gas backfill.

  • Fume Hood: Only for closed-vessel manipulations or waste handling.[1][2] Never open the stock vial in a standard fume hood without inert gas flow.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is designed to prevent dermal absorption and inhalation while maintaining the dexterity required for handling milligram quantities.

PPE Selection Table
Protection CategoryStandard Operation (Inert Environment)Spill Cleanup / Outside Containment
Respiratory N/A (If inside Glovebox/Hood)N95 or P100 Respirator (If dust generation is possible outside hood)
Ocular Safety Glasses with side shieldsChemical Goggles (tight-fitting)
Dermal (Hands) Double Nitrile Gloves (4 mil minimum)Double Nitrile (Outer glove: Extended cuff, 8 mil)
Dermal (Body) Lab Coat (Cotton/Poly blend), closed frontTyvek® Lab Coat or Apron if spill volume >1g
Hygiene Wash hands immediately after doffing gloves.[1][2]Decontamination Shower access required.
Glove Compatibility Data (Inferred for Aryl Phosphines)
  • Nitrile: Excellent splash protection. Breakthrough time > 480 mins.

  • Latex: Not recommended due to potential permeability to organic solvents often used with this ligand (e.g., DCM, Toluene).[1][2]

Operational Protocols: Handling & Transfer

This protocol ensures scientific integrity by preventing ligand oxidation.

Workflow Visualization

The following diagram outlines the decision logic for safe handling and PPE selection.

PhSKP_Handling Start Task: Handle (R,R,R)-(+)-Ph-SKP CheckState Check Physical State (Solid vs. Solution) Start->CheckState Solid Solid Handling (Weighing/Transfer) CheckState->Solid Powder Solution Solution Handling (Reaction/Injection) CheckState->Solution Dissolved Glovebox Glovebox (Preferred) < 1 ppm O2 Solid->Glovebox Best Practice Schlenk Schlenk Line (Inert Gas Flow) Solid->Schlenk Alternative Solution->Glovebox Solution->Schlenk PPE_GB PPE: Box Gloves + Cotton Liners Glovebox->PPE_GB PPE_SL PPE: Safety Glasses + Double Nitrile Gloves + Lab Coat Schlenk->PPE_SL Action_Weigh Weigh into Dry Vial/Flask PPE_GB->Action_Weigh PPE_SL->Action_Weigh Action_Syringe Cannula/Syringe Transfer PPE_SL->Action_Syringe End Proceed to Reaction Action_Weigh->End Action_Syringe->End

Figure 1: Decision logic for engineering controls and PPE based on the physical state of the ligand.[1][2]

Step-by-Step Transfer Protocol (Schlenk Line)

Use this if a glovebox is unavailable.[1][2]

  • Preparation:

    • Ensure the Schlenk line is under a stable flow of Argon or Nitrogen.

    • Flame-dry the receiving reaction flask and cool under vacuum.

    • Don PPE: Safety glasses, lab coat, double nitrile gloves.[1][2]

  • Vial Opening:

    • Place the stock vial of (R,R,R)-(+)-Ph-SKP under a localized inverted funnel (inert gas blanket) or inside a deeply purged glove bag.[1][2]

    • Do not open the vial in the open air.

  • Weighing:

    • Tare a dry syringe or a weighing boat inside the inert zone.

    • Rapidly transfer the solid. If using a balance outside the inert zone, use a capped, tared vial purged with argon.

  • Transfer:

    • Add the solid to the reaction flask against a positive counter-flow of inert gas.

    • Immediately seal the flask with a rubber septum.

  • Solvation:

    • Add degassed solvent via syringe through the septum.

Emergency & Disposal Procedures

Spill Management
  • Minor Spill (<100 mg):

    • Alert nearby personnel.

    • Wipe up with a solvent-dampened (Acetone or DCM) paper towel.[1][2]

    • Place waste in a sealed bag labeled "Hazardous Waste - Phosphine Ligand".[1][2]

    • Clean surface with soap and water.[3]

  • Major Spill (>1 g):

    • Evacuate the immediate area.[4]

    • Don N95 respirator and double gloves.

    • Cover spill with an absorbent pad.

    • Collect and dispose of as hazardous chemical waste.

Decontamination[1][2]
  • Glassware: Rinse with acetone, then soak in an oxidizing bath (e.g., dilute bleach or hydrogen peroxide) to oxidize residual phosphines to less toxic phosphine oxides before standard washing.[1][2] Caution: Ensure no other incompatible chemicals are present before oxidizing.

Waste Disposal[2][7][8]
  • Classification: P-List or characteristic hazardous waste (depending on local regulations).

  • Protocol: Dispose of solid waste and contaminated gloves in a dedicated "Solid Toxic" bin. Liquid waste goes to "Organic Solvents - Halogenated" (if DCM used) or "Non-Halogenated".[1][2]

  • Labeling: Clearly label as "Contains (R,R,R)-(+)-Ph-SKP - Phosphine Ligand".

Scientific Context & Mechanism[1][2][3][9][10][11]

Understanding why we protect this ligand is crucial for compliance. The phosphorus atoms in the SKP backbone are electron-rich, making them excellent ligands for soft metals like Gold (Au) and Palladium (Pd).[1][2] However, this electron density also makes them highly susceptible to attack by atmospheric oxygen.[2]

Oxidation Pathway:


[1][2]

Using oxidized ligand will result in:

  • Failed Catalysis: No reaction or very low yield.

  • Loss of Stereocontrol: The chiral pocket is altered, potentially leading to racemic mixtures instead of high enantiomeric excess (ee).

Mechanistic Workflow

Mechanism Ligand (R,R,R)-(+)-Ph-SKP (Active Ligand) Complex Active Chiral Catalyst (Metal-SKP Complex) Ligand->Complex + Metal (Inert Atms) Oxide Phosphine Oxide (Inactive/Dead) Ligand->Oxide + O2 (Air Exposure) Metal Metal Precursor (e.g., [Pd(allyl)Cl]2) Metal->Complex Product Product Complex->Product Catalytic Cycle (High ee%) Oxygen Atmospheric O2

Figure 2: The critical path of ligand activation vs. oxidative deactivation.[1][2]

References

  • Wang, X., Guo, P., Han, Z., Wang, X., Wang, Z., & Ding, K. (2014).[1][2] Spiroketal-based diphosphine ligands in Pd-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adducts: exceptionally high efficiency and new mechanism.[1][2] Journal of the American Chemical Society, 136(1), 405–411.[1][2] [Link]

  • PubChem. (n.d.).[2] (R,R,R)-(+)-Ph-SKP Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101560352, (R,R,R)-(+)-Ph-SKP. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.